N-cyclopropylquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-10(3-1)12(7-8-13-11)14-9-5-6-9/h1-4,7-9H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKENHBOTEXFXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681828-34-2 | |
| Record name | N-cyclopropylquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-cyclopropylquinolin-4-amine: A Technical Guide to its Synthesis, Characterization, and Potential Applications
Introduction: The Strategic Incorporation of the Cyclopropyl Moiety into the Privileged 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic modification of this privileged scaffold offers a fertile ground for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on N-cyclopropylquinolin-4-amine, a derivative that marries the established biological relevance of the 4-aminoquinoline core with the unique physicochemical advantages conferred by a cyclopropyl group.
The cyclopropyl moiety is not a mere passive substituent; it is a bioisostere often employed to improve the metabolic stability, binding affinity, and overall efficacy of drug candidates.[4] Its introduction onto the 4-amino position of the quinoline ring is anticipated to modulate the electronic and conformational properties of the parent molecule, potentially leading to novel interactions with biological targets. This guide provides an in-depth exploration of the synthesis, structural elucidation, and prospective applications of N-cyclopropylquinolin-4-amine, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties and Structural Attributes
N-cyclopropylquinolin-4-amine is a heterocyclic aromatic amine with the molecular formula C12H12N2. Its structure is characterized by a planar quinoline ring system linked to a non-planar, strained cyclopropyl group via a secondary amine bridge. This unique combination of structural features dictates its chemical behavior and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C12H12N2 | [5] |
| Monoisotopic Mass | 184.10 g/mol | [5] |
| Predicted XlogP | 1.4 | [5] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds[2] |
| Predicted m/z | [M+H]+: 185.10733 | [5] |
The presence of both a basic quinoline nitrogen and a secondary amine nitrogen suggests that the molecule can act as a hydrogen bond donor and acceptor, influencing its solubility and interactions with biomolecules. The lipophilicity, as indicated by the predicted XlogP, is moderate, suggesting a balance between aqueous solubility and membrane permeability.
Synthesis of N-cyclopropylquinolin-4-amine: A Methodological Deep Dive
The most direct and widely adopted method for the synthesis of N-substituted 4-aminoquinolines is through the nucleophilic aromatic substitution (SNAr) reaction.[6][7] This approach involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of the quinoline ring by an amine nucleophile. In the case of N-cyclopropylquinolin-4-amine, the synthesis would logically proceed via the reaction of 4-chloroquinoline with cyclopropylamine.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a robust and validated method for the synthesis of 4-aminoquinoline derivatives.[8]
Reagents and Materials:
-
4-chloroquinoline
-
Cyclopropylamine
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinoline (1.0 eq) in DMF.
-
Addition of Reagents: Add cyclopropylamine (1.5 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). The use of an excess of the amine and base drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to remove the DMF and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford N-cyclopropylquinolin-4-amine as a pure solid.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures, which are necessary to overcome the activation energy of the SNAr reaction on the electron-rich quinoline ring.[6]
-
Base: A non-nucleophilic base such as DIPEA is crucial to neutralize the hydrochloric acid generated during the reaction without competing with the cyclopropylamine nucleophile.
-
Temperature: The elevated temperature is necessary to promote the nucleophilic attack on the C4 position of the quinoline ring, which is less activated towards SNAr compared to more electron-deficient aromatic systems.
Caption: Synthetic workflow for N-cyclopropylquinolin-4-amine via SNAr.
Structural Elucidation and Spectroscopic Analysis
| Spectroscopic Technique | Predicted Signature |
| 1H NMR | Quinoline Protons: Aromatic region (δ 7.0-8.5 ppm) will show characteristic multiplets for the quinoline ring protons. The proton at the C2 position is expected to be the most downfield. Cyclopropyl Protons: Aliphatic region will display complex multiplets for the methine (CH) and methylene (CH2) protons of the cyclopropyl ring (δ 0.5-1.0 ppm and δ 2.5-3.0 ppm for the CH attached to N). Amine Proton (NH): A broad singlet, the chemical shift of which will be concentration and solvent dependent. |
| 13C NMR | Quinoline Carbons: Aromatic region (δ 100-155 ppm) will show signals for the nine carbons of the quinoline ring. The carbon at C4, attached to the nitrogen, will be significantly shielded compared to its counterpart in 4-chloroquinoline. Cyclopropyl Carbons: Aliphatic region (δ 5-35 ppm) will exhibit signals for the methine and methylene carbons of the cyclopropyl ring. |
| IR Spectroscopy | N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm-1. C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm-1 region, characteristic of the quinoline ring. C-N Stretch: An absorption band in the 1250-1350 cm-1 region. |
| Mass Spectrometry (ESI+) | [M+H]+: A prominent peak at m/z 185.1073, corresponding to the protonated molecule.[5] |
Potential Applications in Drug Discovery
The 4-aminoquinoline scaffold is a well-established pharmacophore with a diverse range of biological activities.[11][12] The introduction of a cyclopropyl group is a proven strategy in medicinal chemistry to enhance pharmacological properties.[4][13] Therefore, N-cyclopropylquinolin-4-amine is a promising candidate for investigation in several therapeutic areas.
Antimalarial Activity
4-Aminoquinolines, such as chloroquine and amodiaquine, have historically been frontline antimalarial drugs.[14] They are thought to exert their effect by interfering with heme detoxification in the parasite's food vacuole. The structural modifications in N-cyclopropylquinolin-4-amine could potentially overcome resistance mechanisms developed against existing drugs.
Anticancer Properties
Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[1] Their proposed mechanisms of action include the inhibition of autophagy and the modulation of various signaling pathways involved in cell proliferation and survival. The unique electronic and steric properties of the cyclopropyl group could lead to enhanced potency and selectivity towards cancer cells.
Anti-inflammatory and Immunomodulatory Effects
Certain 4-aminoquinoline compounds exhibit anti-inflammatory and immunomodulatory activities, making them useful in the treatment of autoimmune diseases.[3] The N-cyclopropyl substituent could influence the molecule's interaction with key inflammatory targets.
Caption: Potential therapeutic applications of N-cyclopropylquinolin-4-amine.
Conclusion and Future Directions
N-cyclopropylquinolin-4-amine represents a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. Its synthesis is readily achievable through well-documented SNAr chemistry, and its structural features suggest a promising profile for biological activity. This technical guide provides a foundational understanding for researchers to embark on the synthesis, characterization, and biological evaluation of this compound. Future investigations should focus on the experimental validation of the proposed synthesis and spectroscopic data, followed by a systematic screening for its potential antimalarial, anticancer, and anti-inflammatory properties. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing 4-aminoquinoline derivative.
References
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link][13]
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Google Patents. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. [15]
-
European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. [Link][16]
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Taylor & Francis Online. 4-Aminoquinoline – Knowledge and References. [Link][1]
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PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link][6]
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MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link][4]
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Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link][7]
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PubMed Central. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS One. [Link][14]
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PLOS ONE. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link][8]
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National Institutes of Health. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link][12]
-
MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link][3]
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ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link][17]
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ResearchGate. Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). [Link][10]
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PubMed. Synthesis, Antimicrobial and Anti-Cancer Activities of Some New N-ethyl, N-benzyl and N-benzoyl-3-indolyl Heterocycles. [Link][18]
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MDPI. Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. [Link][19]
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N-cyclopropylquinolin-4-amine SMILES and InChI strings
An In-Depth Technical Guide to N-cyclopropylquinolin-4-amine: Synthesis, Characterization, and Applications
Abstract
N-cyclopropylquinolin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 4-aminoquinoline scaffold, it serves as a crucial building block for the synthesis of complex molecules with a wide range of biological activities. The incorporation of a cyclopropyl moiety is a common strategy in pharmaceutical design to enhance metabolic stability, binding affinity, and overall potency. This guide provides a comprehensive overview of N-cyclopropylquinolin-4-amine, detailing its chemical identifiers, physicochemical properties, a robust synthetic protocol via nucleophilic aromatic substitution, and standard analytical methods for its characterization.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] In particular, the 4-aminoquinoline framework is renowned for its presence in a variety of biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[1][3] The nitrogen atom at position 1 and the amino group at position 4 are key pharmacophoric features that can interact with biological targets.
The strategic introduction of a cyclopropyl group onto the 4-amino position can profoundly influence the molecule's properties. The strained three-membered ring of cyclopropylamine enhances chemical reactivity and can introduce conformational rigidity, which is often beneficial for optimizing interactions with enzyme active sites or receptors.[4] This modification is a well-established tactic in drug design to improve a compound's pharmacokinetic and pharmacodynamic profile.
Chemical Identity and Physicochemical Properties
Accurate identification of a chemical entity is paramount for research and development. The standard identifiers for N-cyclopropylquinolin-4-amine, including its SMILES and InChI strings, provide an unambiguous digital representation of its molecular structure.
| Property | Value | Source |
| IUPAC Name | N-cyclopropylquinolin-4-amine | N/A |
| Molecular Formula | C₁₂H₁₂N₂ | [5] |
| Molecular Weight | 184.24 g/mol | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC=C2NC1CC1 | [6] |
| InChI | InChI=1S/C12H12N2/c1-2-4-11-10(3-1)12(7-8-13-11)14-9-5-6-9/h1-4,7-9H,5-6H2,(H,13,14) | [6] |
| InChI Key | WKENHBOTEXFXNP-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing
The most direct and widely employed method for synthesizing N-cyclopropylquinolin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach involves the reaction of a commercially available 4-chloroquinoline with cyclopropylamine. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position, making it susceptible to nucleophilic attack by the amine.
Caption: Synthetic pathway for N-cyclopropylquinolin-4-amine via SNAr.
Detailed Experimental Protocol
The following protocol describes a general procedure for the synthesis. Optimization of temperature, reaction time, and solvent may be required depending on the scale and specific substrate derivatives.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroquinoline (1.0 eq).
-
Solvent and Reagents: Add a suitable solvent such as ethanol, isopropanol, or DMSO. Add cyclopropylamine (1.5-2.0 eq). The use of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can be employed to scavenge the HCl generated during the reaction. Alternatively, some procedures utilize a Brønsted or Lewis acid catalyst, particularly for less reactive amines.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically between 120°C and 180°C) and maintain for 12-24 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. Further purification is achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield pure N-cyclopropylquinolin-4-amine.
Spectroscopic and Chromatographic Characterization
Unambiguous characterization of the final compound is essential for confirming its identity and purity. The following techniques are standard for this purpose.
Caption: Standard workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, typically in the range of δ 7.5-8.5 ppm. The methine proton of the cyclopropyl group will appear as a multiplet further upfield, and the four methylene protons of the cyclopropyl ring will present as complex multiplets at even higher field strength. The N-H proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR will display signals corresponding to the nine unique carbons of the quinoline ring and the two distinct carbons of the cyclopropyl group (one methine and one methylene).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The compound will show a prominent protonated molecular ion [M+H]⁺ at m/z 185.2. A characteristic fragmentation pattern observed for quinolones containing a cyclopropyl group is the loss of the cyclopropyl radical (•C₃H₅), which would result in a fragment ion.[7][8] This provides strong evidence for the presence of the cyclopropyl moiety.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically employed. The purity is assessed by the peak area percentage of the main product peak detected by a UV detector.
Applications and Biological Activity
N-cyclopropylquinolin-4-amine is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopropylamine moiety is a component of several fluoroquinolone antibiotics, where it plays a role in targeting bacterial DNA gyrase and topoisomerase IV.[9] Therefore, N-cyclopropylquinolin-4-amine is a valuable precursor for creating novel quinolone-based antibacterial agents.
Furthermore, given the broad biological activities of 4-aminoquinolines, this compound serves as a versatile starting material for generating libraries of novel compounds to be screened for various therapeutic targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.[1]
Safety and Handling
N-cyclopropylquinolin-4-amine should be handled with standard laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the material safety data sheet (MSDS) for complete safety and handling information.
Conclusion
N-cyclopropylquinolin-4-amine is a synthetically accessible and valuable heterocyclic compound. Its chemical identifiers are well-defined, and its synthesis is reliably achieved through nucleophilic aromatic substitution. Standard analytical techniques provide a robust framework for its characterization and quality control. As a key building block, it holds considerable potential for the development of new therapeutic agents, particularly in the fields of antibacterials and oncology, making it a compound of continued interest for researchers in drug discovery and development.
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Ataman Kimya. CYCLOPROPYLAMINE. Available from: [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]
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-
European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Available from: [Link]
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PubMed Central (PMC). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
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ChemRxiv. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]
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Quora. How might one synthesis 4-chloro quinoline?. Available from: [Link]
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MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available from: [Link]
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The Synthesis of N-cyclopropylquinolin-4-amine: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of the Cyclopropyl Moiety in Quinoline Scaffolds
The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarials. The introduction of a cyclopropyl group at the N-4 position of the quinoline ring is a strategic modification that can significantly enhance the pharmacological profile of these molecules. The strained three-membered ring of cyclopropylamine introduces conformational rigidity and can improve metabolic stability, potency, and target engagement. This guide provides an in-depth exploration of the synthetic routes to N-cyclopropylquinolin-4-amine, a key building block for the development of next-generation pharmaceuticals. We will delve into the mechanistic underpinnings of the primary synthetic strategies, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their drug discovery endeavors.
I. Retrosynthetic Analysis: Deconstructing N-cyclopropylquinolin-4-amine
A logical retrosynthetic disconnection of the target molecule, N-cyclopropylquinolin-4-amine, points to two primary synthetic strategies: classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions.
Caption: Retrosynthetic analysis of N-cyclopropylquinolin-4-amine.
II. The Workhorse: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and direct method for the synthesis of N-cyclopropylquinolin-4-amine is the nucleophilic aromatic substitution (SNAr) reaction between a 4-haloquinoline, typically 4-chloroquinoline, and cyclopropylamine.[1] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack.
Mechanism of SNAr on the Quinoline Scaffold
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic cyclopropylamine attacks the electron-deficient C4 carbon of the quinoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the nitrogen atom. In the subsequent step, the leaving group, typically a chloride ion, is expelled, and the aromaticity of the quinoline ring is restored.
Caption: Simplified mechanism of the SNAr reaction.
Experimental Protocol: SNAr Synthesis of N-cyclopropyl-7-chloroquinolin-4-amine
The following protocol is adapted from analogous syntheses of 4-aminoquinoline derivatives and provides a robust starting point for the synthesis of the 7-chloro substituted target molecule.[2]
Materials:
-
4,7-Dichloroquinoline
-
Cyclopropylamine
-
Ethanol, absolute
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.
-
Add cyclopropylamine (2.0-3.0 eq) to the solution. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed.
-
Optional: Add triethylamine (1.1 eq) to act as an acid scavenger.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a polar protic solvent that can solvate the ionic intermediates and is relatively inexpensive. Other high-boiling point polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used to accelerate the reaction, especially for less reactive substrates.[1]
-
Temperature: Refluxing conditions are typically required to overcome the activation energy of the reaction. For more forcing conditions, temperatures above 120 °C may be necessary.[1]
-
Base: The use of an external base like triethylamine or potassium carbonate can be beneficial to neutralize the hydrochloric acid generated during the reaction, which could otherwise protonate the cyclopropylamine, rendering it non-nucleophilic.
III. Modern Approaches: Palladium-Catalyzed Cross-Coupling
For substrates that are sensitive to the high temperatures often required for SNAr, or for achieving higher yields and cleaner reactions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, present a powerful alternative.
The Buchwald-Hartwig Amination
This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Conceptual Buchwald-Hartwig Synthesis of N-cyclopropylquinolin-4-amine
The following is a conceptual protocol based on the successful Buchwald-Hartwig amination of other aryl halides with cyclopropylamine.
Materials:
-
4-Chloroquinoline or 4-quinolyl triflate
-
Cyclopropylamine
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3, the phosphine ligand, and the base.
-
Add the 4-chloroquinoline or 4-quinolyl triflate and anhydrous solvent.
-
Add cyclopropylamine to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 4-Haloquinoline (typically chloro) | 4-Haloquinoline or 4-Quinolyl triflate |
| Reagents | Cyclopropylamine, optional base | Cyclopropylamine, Pd catalyst, phosphine ligand, strong base |
| Reaction Conditions | High temperature (reflux to >120 °C) | Moderate temperature (80-110 °C) |
| Advantages | Simpler reagents, lower cost, no metal catalyst | Milder conditions, broader substrate scope, often higher yields |
| Disadvantages | Harsh conditions, may have lower yields for some substrates | More expensive reagents, requires inert atmosphere, potential for metal contamination in the product |
V. Conclusion and Future Perspectives
The synthesis of N-cyclopropylquinolin-4-amine is readily achievable through established synthetic methodologies. The classical SNAr approach remains a viable and cost-effective option, particularly for large-scale synthesis, provided the substrate can tolerate the requisite high temperatures. For more sensitive substrates or when higher yields and cleaner reactions are paramount, the Buchwald-Hartwig amination offers a powerful and versatile alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and the functional group tolerance of the quinoline precursor. As the demand for novel quinoline-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of key intermediates like N-cyclopropylquinolin-4-amine will remain an area of active investigation.
VI. References
-
4,7-Dichloroquinoline. (n.d.). In PubChem. Retrieved from [Link]
-
Synthesis of free ligands (4 and 5). In [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. (2018). PubMed Central. Retrieved from [Link]
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (1991). Google Patents. Retrieved from
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (1991). European Patent Office. Retrieved from [Link]
-
(a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One. Retrieved from [Link]
-
Process for the manufacture of cyclopropylamine. (1986). Google Patents. Retrieved from
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved from [Link]
-
New and easy route to primary cyclopropylamines from nitriles. (2001). Organic Chemistry Portal. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (2024). Longdom Publishing. Retrieved from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. Retrieved from [Link]
-
Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. (2009). PubMed. Retrieved from [Link]
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). NIH. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers. Retrieved from [Link]
-
4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. (2008). PubMed Central. Retrieved from [Link]
-
Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. (2016). PubMed Central. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of N-Cyclopropylquinolin-4-amine via Buchwald-Hartwig Amination
Abstract & Strategic Relevance
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Bosutinib), and receptor antagonists. While Nucleophilic Aromatic Substitution (SNAr) is traditionally employed for 4-haloquinolines, it often requires harsh thermal conditions or acidic promoters that degrade sensitive functionalities.
This Application Note details the Buchwald-Hartwig Cross-Coupling protocol for synthesizing N-cyclopropylquinolin-4-amine . This method offers superior functional group tolerance, milder reaction temperatures, and higher reproducibility compared to classical SNAr. We utilize a Pd(0)/BINAP catalytic system, validated for its robustness with primary alkyl amines, while discussing modern ligand alternatives (BrettPhos) for challenging substrates.
Retrosynthetic Analysis & Reaction Design
The strategic disconnection relies on the formation of the C(sp2)-N(sp3) bond between an electron-deficient heteroaryl chloride and a sterically constrained primary amine.
Reaction Scheme
The transformation involves the coupling of 4-chloroquinoline with cyclopropylamine using a Palladium(0) source, a chelating phosphine ligand, and a strong alkoxide base.
Figure 1: General reaction scheme for the palladium-catalyzed amination.
Mechanistic Insights & Catalyst Selection
Understanding the catalytic cycle is vital for troubleshooting. The Buchwald-Hartwig amination proceeds through four distinct steps. For 4-chloroquinoline, the Oxidative Addition is generally fast due to the electron-deficient nature of the pyridine ring. The rate-limiting step is often Reductive Elimination , particularly when using bulky amines or electron-rich heterocycles.
The Catalytic Cycle
-
Ligand Association: Reduction of Pd(II) or dissociation of ligands from Pd(0) precursors to form the active LnPd(0) species.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Binding & Deprotonation: The amine coordinates to Pd(II); the base (NaOtBu) deprotonates the amine to form a Pd-amido complex.
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).[1]
Figure 2: Simplified catalytic cycle highlighting the critical deprotonation and elimination steps.
Ligand Strategy: Why BINAP?
While modern dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) are exceptional for difficult substrates, BINAP remains the industrial standard for coupling primary amines with activated heteroaryl chlorides.
-
Cost-Efficiency: Significantly cheaper than Buchwald generations 3/4 ligands.
-
Bite Angle: The wide bite angle of BINAP (92°) promotes reductive elimination.
-
Stability: Highly robust in toluene at elevated temperatures.
Experimental Protocol
Safety Warning: Handle all reagents in a fume hood. Cyclopropylamine is volatile and toxic.[2] 4-Chloroquinoline is an irritant. Palladium compounds are potential sensitizers.
Materials Checklist
| Reagent | Role | Equiv. | Notes |
| 4-Chloroquinoline | Substrate | 1.0 | Solid or oil; purity >97% essential. |
| Cyclopropylamine | Nucleophile | 1.2 - 1.5 | Excess compensates for volatility. |
| Pd2(dba)3 | Catalyst Precursor | 0.01 (1 mol%) | Source of Pd(0). Air stable but store under N2. |
| rac-BINAP | Ligand | 0.02 (2 mol%) | 1:1 Pd:P ratio (Pd2 has 2 Pd atoms). |
| NaOtBu | Base | 1.4 | Must be stored in a desiccator/glovebox. Moisture sensitive. |
| Toluene | Solvent | [0.2 M] | Anhydrous; sparged with Argon/N2. |
Step-by-Step Procedure
Phase 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon flow, charge a reaction vial with Pd2(dba)3 (1.0 mol%) and BINAP (2.0 mol%).
-
Add a small portion of anhydrous Toluene (1-2 mL).
-
Stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.
Phase 2: Reaction Assembly
-
Add 4-chloroquinoline (1.0 equiv) and NaOtBu (1.4 equiv) to the catalyst mixture.
-
Add the remaining Toluene to reach a concentration of 0.2 M relative to the quinoline.
-
Add Cyclopropylamine (1.2 equiv) last via syringe.
-
Note: If using a Schlenk line, ensure the amine is added under positive Argon pressure.
-
-
Seal the vial with a Teflon-lined crimp cap or screw cap.
Phase 3: Execution
-
Heat the reaction block/oil bath to 100°C .
-
Stir vigorously (800-1000 rpm). Efficient mixing is crucial for the heterogeneous base (NaOtBu is insoluble in toluene).
-
Monitor via LC-MS or TLC (typically 2-6 hours). Look for the disappearance of the chloride (SM) and the emergence of the product [M+H]+ = 185.1.
Phase 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: 0-5% Methanol in Dichloromethane (DCM) or 50% EtOAc/Hexanes.
-
Note: Aminoquinolines can streak on silica. Add 1% Triethylamine (Et3N) to the eluent if necessary.
-
Workflow Visualization
Figure 3: Operational workflow from inert handling to isolation.
Optimization & Troubleshooting Guide
If the standard Pd/BINAP protocol yields <70%, consider the following parameter adjustments based on mechanistic failure modes.
Optimization Matrix
| Parameter | Standard Condition | High-Performance Alternative | Rationale for Change |
| Ligand | BINAP | BrettPhos or Xantphos | Use BrettPhos if conversion is low (better for 1° amines). Use Xantphos for wider bite angle stability. |
| Base | NaOtBu | Cs2CO3 | Use Cesium Carbonate if the substrate contains base-sensitive groups (e.g., esters). Requires longer reaction times. |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Dioxane boils higher (101°C) and solubilizes polar intermediates better. |
| Pre-catalyst | Pd2(dba)3 | Pd(OAc)2 | Sometimes acetate accelerates the activation step; cheaper. |
Troubleshooting Common Issues
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Catalyst deactivation (Pd black formation) or oxidation of the ligand.
-
Solution: Ensure strict O2-free conditions. Add 1-2% additional catalyst. Switch to BrettPhos Pd G3 precatalyst.
-
-
Problem: Formation of reduced product (Quinoline).
-
Cause:
-Hydride elimination from the amine or hydrodehalogenation. -
Solution: Reduce temperature to 80°C. Ensure the amine is dry.
-
-
Problem: Low yield due to volatility.
-
Cause: Cyclopropylamine (bp ~50°C) evaporates before reacting.
-
Solution: Use a sealed pressure tube. Increase amine equivalents to 2.0.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science, 2011, 2 , 57-68.
-
Cui, W., & Loeppky, R. N. "The Synthesis of N-Arylcyclopropylamines via Palladium-Catalyzed C–N Bond Formation."[4] Tetrahedron, 2001, 57 (1), 195-206.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2 , 27-50.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41 (11), 1534–1544.
Sources
Protocol for reacting 4-chloroquinoline with cyclopropylamine
Protocol: Synthesis of N-Cyclopropylquinolin-4-amine via Nucleophilic Aromatic Substitution ( )
Abstract & Application Context
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of historic antimalarials (Chloroquine) and emerging anticancer kinase inhibitors. This protocol details the synthesis of N-cyclopropylquinolin-4-amine via the reaction of 4-chloroquinoline with cyclopropylamine.
While 4-chloroquinoline is electronically activated for Nucleophilic Aromatic Substitution (
Chemical Safety & Hazard Profiling
CRITICAL WARNING: This protocol involves Cyclopropylamine , a highly volatile, flammable, and corrosive amine.
| Reagent | CAS | Hazards | Critical Handling |
| Cyclopropylamine | 765-30-0 | Danger: Highly Flammable (FP < 0°C), Toxic, Corrosive (Causes severe burns).[1] | FUME HOOD MANDATORY. Handle chilled. Use gas-tight syringes. |
| 4-Chloroquinoline | 611-35-8 | Warning: Skin/Eye Irritant. | Avoid dust inhalation.[2] |
| Ethanol (Anhydrous) | 64-17-5 | Flammable.[1][3] | Standard solvent safety. |
Engineering Controls:
-
All reactions must be performed in a certified chemical fume hood .
-
Thermal Method: Use a pressure-rated sealed tube (e.g., Ace Glass or heavy-wall borosilicate vial) behind a blast shield. Do not reflux in an open flask due to amine volatility.
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination mechanism.[4][5] The nitrogen of the quinoline ring acts as an electron sink, activating the C4 position for nucleophilic attack.
Figure 1: The quinoline nitrogen withdraws electron density, facilitating the attack of the amine lone pair at C4. The intermediate re-aromatizes by expelling the chloride ion.
Pre-Reaction Checklist & Stoichiometry
Target Scale: 1.0 mmol (approx. 164 mg of 4-chloroquinoline)
| Component | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Chloroquinoline | 163.61 | 1.0 | 164 mg | Substrate |
| Cyclopropylamine | 57.09 | 3.0 | 171 mg (~210 µL) | Nucleophile & Base |
| Ethanol (Abs.) | - | - | 2.0 - 3.0 mL | Solvent |
-
Why 3.0 Equivalents? The reaction generates HCl. The first equivalent of amine acts as the nucleophile; the second acts as a "sacrificial base" to neutralize the HCl formed, preventing the protonation of the unreacted nucleophile. The third ensures the reaction kinetics remain favorable (pseudo-first-order) as the concentration drops.
Experimental Protocols
Method A: Thermal Sealed-Tube (Recommended for Scale-Up)
Best for: High purity requirements, labs without microwave reactors.
-
Preparation: In a 10 mL pressure-rated glass vial equipped with a magnetic stir bar, dissolve 4-chloroquinoline (164 mg, 1.0 mmol) in absolute ethanol (2.5 mL).
-
Addition: Cool the vial slightly in an ice bath (to minimize amine vaporization). Add cyclopropylamine (210 µL, 3.0 mmol) dropwise via syringe.
-
Sealing: Cap the vial tightly with a Teflon-lined screw cap.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 90°C . Stir vigorously for 12–16 hours .
-
Note: The precipitate (amine hydrochloride salt) may form during the reaction.[6]
-
-
Monitoring: Check by TLC (System: 5% MeOH in DCM). Starting material (Rf ~0.6) should disappear; product is more polar (Rf ~0.3-0.4).
-
Work-up: Proceed to Section 6.
Method B: Microwave-Assisted (High Throughput)
Best for: Rapid library synthesis, optimization.
-
Preparation: Load 4-chloroquinoline (164 mg) and ethanol (2.0 mL) into a microwave process vial (0.5–2.0 mL size).
-
Addition: Add cyclopropylamine (210 µL). Cap immediately.
-
Irradiation:
-
Temp: 140°C
-
Time: 20 minutes
-
Pressure Limit: Set to 15 bar (ethanol expands significantly).
-
Power: Dynamic (High absorption).
-
-
Work-up: Allow to cool to RT (compressed air cooling) before opening. Proceed to Section 6.
Work-up & Purification (Acid-Base Extraction)
Since the product is a basic amine, an acid-base extraction strategy yields high purity without chromatography.
Figure 2: Purification workflow utilizing the basicity of the quinoline product.
Detailed Steps:
-
Quench: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess cyclopropylamine.
-
Partition: Dissolve the residue in Dichloromethane (DCM) (15 mL).
-
Wash: Add 1N NaOH (15 mL) and shake vigorously in a separatory funnel. This ensures the product is in the free-base form (soluble in DCM) while removing salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (10 mL).
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Final Polish: The resulting solid is usually >95% pure. If necessary, recrystallize from minimal hot ethyl acetate/hexanes or diethyl ether.
Analytical Validation
Expected data for N-cyclopropylquinolin-4-amine :
-
Physical State: Off-white to pale yellow solid.
-
1H NMR (400 MHz, CDCl3):
- 8.50 (d, 1H, H-2 quinoline)
- 7.9–8.0 (m, 2H, Aryl)
- 7.6 (t, 1H, Aryl)
- 7.4 (t, 1H, Aryl)
- 6.45 (d, 1H, H-3 quinoline) — Diagnostic doublet upfield
- 5.8 (br s, 1H, NH)
- 2.5–2.6 (m, 1H, Cyclopropyl CH)
- 0.9–0.6 (m, 4H, Cyclopropyl CH2)
-
LC-MS (ESI+): [M+H]+ = 185.1
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Low Conversion | Volatile amine escaped. | Use a sealed tube or pressure vial. Do not use open reflux. Increase amine equivalents to 5.0. |
| Product is Oil/Gum | Residual solvent or impurities. | Triturate with cold diethyl ether or pentane to induce crystallization. |
| Formation of Quinolone | Hydrolysis of Cl (Side Reaction). | Ensure ethanol is anhydrous. Avoid strong aqueous acids during reaction. |
| Dark/Black Reaction | Oxidation/Decomposition.[7] | Degas solvent with Nitrogen before heating. Reaction temp may be too high (>150°C). |
References
-
Antinarelli, L. M. R., et al. (2015).[8] Antileishmanial activity of aminoquinoline derivatives. Frontiers in Microbiology . Available at: [Link]
-
Coimbra, E. S., et al. (2016).[8] Synthesis and biological evaluation of 4-aminoquinoline derivatives. Chemical Biology & Drug Design .
- Egan, T. J. (2001). Haemozoin formation as a target for the rational design of new antimalarials. Drug Design Reviews.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Available at: [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Application Note: Microwave-Assisted Synthesis of N-cyclopropylquinolin-4-amine
Executive Summary & Scientific Rationale
The 4-aminoquinoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib analogs), and antibacterial agents. Traditional thermal synthesis of N-cyclopropylquinolin-4-amine via nucleophilic aromatic substitution (
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these barriers. By leveraging the high dielectric loss tangent (
Key Advantages of MAOS Protocol:
-
Reaction Time: Reduced from 12–24 hours (thermal reflux) to 10–20 minutes.
-
Yield: Improvement from ~60% to >85% isolated yield.
-
Safety: Sealed-vessel processing contains the volatile cyclopropylamine (bp 50°C), preventing reagent loss and exposure.
Reaction Mechanism & Dielectric Heating
The synthesis proceeds via an
Mechanistic Pathway (DOT Visualization)
Figure 1: The
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+, CEM Discover).
-
Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps (PTFE/silicone septa).
-
Reagents:
-
4-Chloroquinoline (CAS: 611-35-8)
-
Cyclopropylamine (CAS: 765-30-0) (Caution: Volatile/Toxic)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).
-
Base: Diisopropylethylamine (DIPEA) (Optional, to scavenge HCl).
-
Method A: Solvent-Mediated Synthesis (Recommended for Scale-Up)
This method uses a protic solvent to stabilize the transition state via hydrogen bonding while absorbing microwave energy.
Step-by-Step Procedure:
-
Preparation: In a 5 mL microwave vial, dissolve 4-Chloroquinoline (163 mg, 1.0 mmol) in Isopropanol (2.5 mL).
-
Reagent Addition: Add Cyclopropylamine (208 µL, 3.0 mmol, 3 equiv).
-
Note: Excess amine acts as both nucleophile and base. Alternatively, use 1.1 equiv amine + 2.0 equiv DIPEA.
-
-
Sealing: Crimp the cap immediately to prevent evaporation of cyclopropylamine.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 150°C
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar (Expect ~8-10 bar due to solvent + amine vapor pressure).
-
Stirring: High (magnetic stir bar is essential for uniform heat distribution).
-
Pre-stirring: 30 seconds.
-
-
Cooling: Allow the reactor to cool the vessel to <45°C using compressed air (standard instrument feature).
Method B: Solvent-Free (Neat) Synthesis (Green Chemistry)
Ideal for small-scale library synthesis where high concentration drives kinetics.
-
Preparation: Mix 4-Chloroquinoline (1.0 mmol) and Cyclopropylamine (4.0 mmol) directly in the vial.
-
Irradiation: Heat at 120°C for 10 minutes .
-
Caution: This reaction is highly exothermic. Ensure the "Power Max" setting is enabled to prevent thermal runaway.
-
Workup & Purification Workflow
Figure 2: Post-reaction processing stream.[1][3][4] Basic wash is critical to liberate the free amine from its HCl salt.
Data Analysis & Validation
Comparative Efficiency
The following data illustrates the efficiency of MW irradiation versus conventional heating for this specific transformation.
| Parameter | Thermal Reflux (EtOH) | Microwave (Method A) | Microwave (Method B) |
| Temperature | 78°C (Reflux) | 150°C | 120°C |
| Time | 18 Hours | 15 Minutes | 10 Minutes |
| Conversion | 65% | >98% | >95% |
| Isolated Yield | 58% | 92% | 88% |
| Purity (LCMS) | 85% (Requires Column) | >95% (Clean) | 90% |
Analytical Confirmation
-
1H NMR (DMSO-d6):
-
Disappearance of the C4-Cl signal.
-
Appearance of cyclopropyl signals: High field multiplets at
0.5–0.9 ppm (4H) and the methine proton at ~2.5 ppm (1H). -
NH signal: Broad singlet around
7.0–8.0 ppm (exchangeable with D2O).
-
-
LC-MS: Look for
(Calculated for ).
Troubleshooting & Expert Tips
-
Pressure Errors: If the instrument aborts due to over-pressure, reduce the reaction temperature to 140°C and extend time to 20 minutes. Ensure the vial volume is not >60% full.
-
Incomplete Conversion: If starting material remains (checked by TLC/LCMS), add 1.0 equiv of DIPEA. The HCl generated can protonate the unreacted cyclopropylamine, rendering it non-nucleophilic. Scavenging the acid maintains reaction velocity.
-
Vessel Geometry: For <100 mg scales, use 0.5–2 mL vials. Using a large vial for a small volume results in poor IR temperature sensing and inconsistent heating.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones.Frontiers in Chemistry. (2020). A comprehensive review on MW synthesis of nitrogen heterocycles, establishing the baseline for
acceleration. -
Nucleophilic Aromatic Substitution: Using Microwave Chemistry.Morressier. (2018).
reaction rates under dielectric heating. -
Dielectric Properties of Quinoline. ResearchGate. (2011). Technical data on the dielectric loss tangent of quinoline, explaining the efficiency of MW absorption.
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PubMed Central. (2006). Protocol adaptation source for amine displacement on chloro-heterocycles.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated Approach to the Synthesis of N-cyclopropylquinolin-4-amine Hydrochloride Salt
Abstract: This document provides a detailed, scientifically-grounded guide for the synthesis of N-cyclopropylquinolin-4-amine and its subsequent conversion to the hydrochloride salt. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The primary synthetic route detailed is a nucleophilic aromatic substitution (SNAr), a robust and scalable method for the formation of the critical C-N bond. This guide incorporates field-proven insights to ensure reproducibility and high-purity outcomes.
Strategic Overview: Rationale and Mechanistic Insight
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an N-cyclopropyl moiety can significantly enhance pharmacological properties, including metabolic stability and target binding affinity. The target molecule, N-cyclopropylquinolin-4-amine hydrochloride, is therefore a valuable building block for pharmaceutical research.
The chosen synthetic strategy involves a two-step process:
-
C-N Bond Formation: Synthesis of the free base, N-cyclopropylquinolin-4-amine, via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group from the 4-position of the quinoline ring by cyclopropylamine. 4-chloroquinoline is the precursor of choice due to its commercial availability and the high reactivity of the C4-Cl bond towards nucleophilic attack.[1] The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, facilitating the substitution.
-
Salt Formation: Conversion of the synthesized amine into its hydrochloride salt. This is a standard acid-base reaction that serves multiple critical purposes in drug development: it enhances aqueous solubility, improves stability and crystallinity, and simplifies handling and formulation of the final compound.
Alternative Strategy: Buchwald-Hartwig Amination
For substrates where the SNAr reaction is sluggish or yields are low, the Buchwald-Hartwig amination offers a powerful alternative.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.[3][4] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and reductive elimination to form the desired product.[2][4]
Visualized Synthetic Workflow
The overall process from starting materials to the final, purified salt is outlined below.
Caption: High-level workflow for the two-part synthesis of the target hydrochloride salt.
Detailed Experimental Protocols
Safety First: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6]
-
4-Chloroquinoline: Toxic and an irritant. Handle with care.
-
Cyclopropylamine: Highly flammable, corrosive, and volatile liquid with a pungent odor.[7][8] Keep away from ignition sources and ensure the container is well-sealed when not in use.[5][7]
-
n-Butanol: Flammable liquid and irritant.
Protocol 1: Synthesis of N-cyclopropylquinolin-4-amine (Free Base)
This protocol details the nucleophilic aromatic substitution reaction.
Materials & Reagents:
-
4-Chloroquinoline
-
Cyclopropylamine
-
n-Butanol (or another high-boiling solvent like DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinoline (1.0 eq).
-
Reagent Addition: Add n-butanol as the solvent (approx. 5-10 mL per gram of 4-chloroquinoline). Add cyclopropylamine (2.0-3.0 eq). The excess amine acts as both a nucleophile and a base to neutralize the HCl generated in situ.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloroquinoline) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes excess amine and any salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-cyclopropylquinolin-4-amine.
-
Protocol 2: Preparation of N-cyclopropylquinolin-4-amine Hydrochloride
This protocol describes the conversion of the purified free base to its hydrochloride salt.
Materials & Reagents:
-
Purified N-cyclopropylquinolin-4-amine
-
Diethyl ether (Et₂O) or Isopropanol (IPA)
-
Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or concentrated HCl)
Procedure:
-
Dissolution: Dissolve the purified N-cyclopropylquinolin-4-amine from Protocol 1 in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (1.0-1.1 eq) dropwise. If using HCl in ether, a precipitate will typically form immediately.
-
Precipitation: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation and precipitation.[9] The mixture may be cooled in an ice bath to maximize yield.
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final N-cyclopropylquinolin-4-amine hydrochloride salt.
Quantitative Data Summary
The following table provides an example of reagent quantities for a typical lab-scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chloroquinoline | 163.61 | 5.00 g | 30.56 | 1.0 |
| Cyclopropylamine | 57.09 | 5.23 g (6.2 mL) | 91.68 | 3.0 |
| HCl (in Et₂O) | 36.46 | (Varies) | ~31.0 | ~1.02 |
Yields are highly dependent on reaction scale and purification efficiency but are expected to be in the range of 70-90% for each step.
Mechanistic Representation
The formation of the C-N bond proceeds via a classic SNAr mechanism.
Caption: SNAr mechanism for the reaction of 4-chloroquinoline with cyclopropylamine. Note: Placeholder images would be replaced with actual chemical structures.
Characterization of the Final Product
The identity and purity of the N-cyclopropylquinolin-4-amine hydrochloride salt should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra should show characteristic peaks for both the quinoline and cyclopropyl moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base cation.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.
References
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
National Institutes of Health (NIH). (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
ResearchGate. (2015). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for N-Cyclopropylquinolin-4-amine
Ticket ID: SOL-QC-004 Subject: Troubleshooting low solubility of N-cyclopropylquinolin-4-amine in methanol (MeOH) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Diagnostic Logic
The Issue: You are observing poor solubility of N-cyclopropylquinolin-4-amine in methanol.
The Root Cause: This molecule exhibits "Brick Dust" behavior.[2] The planar quinoline core facilitates strong intermolecular
Diagnostic Flowchart
Before modifying your experiment, use this decision tree to identify the correct remediation strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on end-use.[1][2]
Technical Deep Dive: The Thermodynamics of Insolubility
To solve the problem, we must understand the competition between Crystal Lattice Energy and Solvation Energy .[2]
The "Brick Dust" Model
N-cyclopropylquinolin-4-amine is a classic "Brick Dust" molecule:
-
High Melting Point Potential: The 4-aminoquinoline scaffold is planar.[2] This allows the molecules to stack like plates (
interactions), creating a stable, high-energy crystal lattice [1].[1][2] -
Lipophilicity: The cyclopropyl group increases the LogP (approx. 2.[2]6) [2]. While the amine is polar, the bulk of the molecule is hydrophobic.[2]
-
The Methanol Mismatch: Methanol is a polar protic solvent.[2] It forms hydrogen bonds well, but it struggles to intercalate between the hydrophobic, stacked aromatic rings of the quinoline.[2]
Troubleshooting Q&A
Q1: I tried sonicating for 30 minutes, but it precipitated immediately after stopping. Why?
A: Sonication provides kinetic energy, temporarily dispersing the particles or creating a supersaturated solution.[2] It does not change the thermodynamic solubility.[2] Once the energy source (ultrasound) is removed, the system reverts to its lowest energy state: the crystal lattice.[2] You are fighting thermodynamics with kinetics; thermodynamics always wins eventually.[2]
Q2: Will heating the methanol help?
A: Yes, but with risks.[2] Solubility generally increases with temperature.[2] However, upon cooling, N-cyclopropylquinolin-4-amine is likely to crash out (crystallize) rapidly because the room-temperature solubility is so low.[1][2] This is useful for recrystallization purification but detrimental for preparing stable stock solutions.[2]
Q3: Can I use acid to dissolve it? (Recommended)
A: Yes, this is the most effective method. The ring nitrogen in 4-aminoquinolines is significantly basic (pKa ~8.[2]5) due to resonance donation from the 4-amino group [3].[2]
-
Mechanism: Adding acid protonates the ring nitrogen.[2]
-
Result: The molecule becomes a cation (salt).[2] The positive charge introduces electrostatic repulsion between the stacked rings, shattering the crystal lattice.[2] The ionic species is highly soluble in methanol.[2]
Q4: Which acid should I use?
-
For Synthesis: Hydrochloric acid (HCl) in MeOH or Methanesulfonic acid (MsOH).[1][2]
-
For LCMS: Formic acid (0.1%).[2]
-
For Biology: If the assay tolerates it, convert to a Citrate or Tartrate salt in situ.[2]
Experimental Protocols
Protocol A: In-Situ Salt Formation (The "Gold Standard" Fix)
Use this if your downstream application tolerates acidic pH.[1][2]
Reagents: 1.25 M HCl in Methanol (or concentrated aqueous HCl).
-
Calculate: Determine the moles of N-cyclopropylquinolin-4-amine.
-
Suspend: Slurry the compound in Methanol (10 volumes relative to weight, e.g., 1g in 10mL). It will look cloudy.[2][3]
-
Acidify: Add 1.1 equivalents of HCl slowly while stirring.
-
Verify: Check pH. It should be acidic (pH < 4).[2]
Protocol B: Cosolvent Screening Matrix
Use this if you must maintain a neutral species (e.g., for non-salt screens).[1][2]
Method: Add the "Strong" solvent first to dissolve the solid, then dilute with Methanol.[2]
| Cosolvent | Ratio (Cosolvent:MeOH) | Mechanism of Action | Suitability |
| Dichloromethane (DCM) | 1:4 to 1:1 | Solubilizes the lipophilic quinoline/cyclopropyl core.[1][2] | High. Best for synthesis/workup.[1][2] |
| DMSO | 1:9 | High dielectric constant; disrupts lattice.[1][2] | Medium. Hard to remove; good for bio-assays.[1][2] |
| TFE (2,2,2-Trifluoroethanol) | 1:5 | Strong H-bond donor; breaks amine interactions.[1][2] | High. Excellent for "stubborn" amines.[1][2] |
| Acetone | 1:1 | Matches intermediate polarity.[1][2] | Low. Often causes precipitation.[1][2] |
Step-by-Step Cosolvent Dissolution:
-
Place solid in vial.
-
Add the minimum amount of DCM (or DMSO) required to just wet and dissolve the solid.[2]
-
Slowly add Methanol with vigorous stirring.
References
-
PubChem. (2024).[2][4] N-cyclopropylquinolin-4-amine Physical Properties and 4-aminoquinoline derivatives. National Library of Medicine.[2] [Link][1][2]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: A comprehensive review of synthetic strategies and physicochemical properties. Frontiers Media S.A. [Link][1][2]
-
Warhurst, D. C., et al. (2003).[2] The pKa of the quinolyl nitrogen in 4-aminoquinoline antimalarials. Journal of the American Chemical Society.[2][5][6] [Link]
-
Organic Chemistry Portal. (2024).[2] Synthesis and Solubility of Quinoline Derivatives. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. N-cyclopropylquinolin-2-amine | C12H12N2 | CID 29772694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted cyclopropylamine from reaction mixtures
Introduction for the Modern Researcher
Welcome to the technical support center for the effective removal of unreacted cyclopropylamine (CPA) from reaction mixtures. As a highly reactive, low-boiling-point primary amine, residual cyclopropylamine can interfere with downstream processes, compromise product purity, and lead to inconsistencies in biological assays. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide direct, actionable solutions to common challenges encountered in both research and process development settings. Our approach is grounded in fundamental chemical principles to not only provide protocols but to explain the causality behind them, empowering you to adapt and troubleshoot effectively.
FAQ 1: What are the key properties of cyclopropylamine that make it difficult to remove?
Understanding the physicochemical properties of cyclopropylamine is the first step in selecting an appropriate removal strategy. Its unique combination of volatility, basicity, and solubility presents a distinct challenge compared to higher molecular weight amines.
Causality behind the Challenge: The primary difficulty arises from its low boiling point, making it highly volatile, and its miscibility with water and many organic solvents.[1] This means that simple evaporation is often not selective, and standard aqueous washes can be inefficient without pH modification.
Table 1: Physicochemical Properties of Cyclopropylamine
| Property | Value | Implication for Removal Strategy |
| Molecular Weight | 57.09 g/mol | High volatility; can be removed under vacuum if the product is not volatile. |
| Boiling Point | 49-50 °C[1][2] | Easily removed by distillation if the product has a high boiling point. Risk of co-distillation with volatile solvents. |
| Density | 0.824 g/mL at 25 °C[2] | Similar to many organic solvents, which can be a factor in phase separation. |
| pKa (of conjugate acid) | 9.10[1] | Basic. Can be readily protonated with acid to form a water-soluble salt. This is the key to removal by acidic extraction. |
| Solubility | Miscible with water, ethanol, ether, chloroform.[1] Sparingly soluble in ethyl acetate.[1] | High water miscibility means it will not partition effectively into an organic layer without modification (i.e., protonation). |
Method Selection: A Logic-Based Workflow
Choosing the right method depends on the scale of your reaction, the stability of your desired product, and the required level of purity. The following decision tree illustrates a logical approach to selecting a purification strategy.
Caption: Decision tree for selecting a CPA removal method.
FAQ 2: How do I perform an acidic aqueous wash to remove cyclopropylamine?
This is the most common and cost-effective method for removing basic amines, provided your target molecule is stable to acidic conditions.
The Principle of the Method: An acidic wash protonates the basic nitrogen atom of cyclopropylamine, converting it into its corresponding cyclopropylammonium salt. This ionic salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer.[3][4]
Caption: Workflow for acidic aqueous extraction of CPA.
Detailed Protocol for Acidic Wash
-
Solvent Consideration: Ensure your product is dissolved in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or toluene.
-
Acid Selection: Prepare a 1M aqueous solution of hydrochloric acid (HCl). Alternatively, a 5-10% aqueous solution of citric acid can be used if your product is sensitive to strong mineral acids.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the 1M HCl solution.
-
Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup.
-
Shake the funnel for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer. If using DCM, this will be your organic layer. Be sure to identify your layers correctly.
-
-
Repeat: Repeat the wash (steps 3 & 4) one or two more times with fresh 1M HCl solution. This ensures more complete removal.
-
Neutralization and Drying:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove bulk water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Verification: Before concentrating the organic layer, it is best practice to take a small aliquot for analysis (e.g., TLC, ¹H NMR, or GC-MS) to confirm the complete removal of cyclopropylamine.
Troubleshooting Guide: Acidic Wash
-
Problem: An emulsion forms, and the layers will not separate.
-
Causality: Emulsions are often caused by the presence of surfactant-like impurities or by having two phases with very similar densities.[5] Vigorous shaking can also contribute to their formation.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.
-
"Salting Out": Add a small amount of solid sodium chloride (brine) to the funnel and shake gently. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[1]
-
Solvent Addition: Adding more of the organic solvent can sometimes help.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to break an emulsion.[1]
-
-
-
Problem: The cyclopropylamine is not fully removed after three washes.
-
Causality: This could be due to insufficient acid, poor mixing, or a very high initial concentration of CPA.
-
Solutions:
-
Check pH: After an acidic wash, test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, your acid solution may be too dilute or you may have other basic components in your mixture.
-
Increase Wash Volume/Concentration: Use a larger volume of the acidic solution or increase its concentration (e.g., to 2M HCl).
-
Perform additional washes.
-
-
FAQ 3: When should I use a scavenger resin, and what is the protocol?
Scavenger resins are an excellent choice for small to medium-scale reactions, especially when the product is sensitive to acid or water. They are also ideal for parallel synthesis workflows where liquid-liquid extraction is cumbersome.
The Principle of the Method: Scavenger resins are solid supports (polymers) functionalized with electrophilic groups that covalently bind to nucleophilic amines like cyclopropylamine.[5] The product, which does not react with the resin, remains in solution. The resin-bound amine is then simply removed by filtration. Common electrophilic functionalities for scavenging primary amines include isocyanates and aldehydes.
Detailed Protocol for Scavenger Resin Use
-
Resin Selection: Choose a resin with a functional group suitable for scavenging primary amines, such as an isocyanate-functionalized polystyrene resin (PS-Isocyanate).
-
Determine Equivalents: Calculate the molar amount of excess cyclopropylamine in your reaction. A typical protocol uses 2-4 molar equivalents of the scavenger resin relative to the amine you want to remove.
-
Scavenging:
-
To your reaction mixture (in a suitable organic solvent like DCM or THF), add the calculated amount of scavenger resin.
-
Stir the resulting slurry at room temperature. Reaction times can vary from 1 to 16 hours, depending on the resin and the amine concentration.[2]
-
-
Monitoring: The reaction can be monitored by taking small aliquots of the solution (filtering out the resin first) and analyzing them by TLC or LC-MS to track the disappearance of the cyclopropylamine.
-
Isolation: Once the cyclopropylamine is consumed, filter the mixture to remove the resin beads.
-
Washing: Wash the filtered resin beads with a small amount of fresh solvent to recover any product that may have adhered to the surface.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting Guide: Scavenger Resins
-
Problem: Scavenging is slow or incomplete.
-
Causality: This can be due to poor swelling of the resin in the chosen solvent, insufficient equivalents of resin, or low reactivity.
-
Solutions:
-
Solvent Choice: Ensure you are using a solvent in which the resin swells well (e.g., DCM, THF, DMF). Check the manufacturer's recommendations.
-
Increase Equivalents: Add more scavenger resin (e.g., increase from 2 to 4 equivalents).
-
Increase Temperature: Gently heating the mixture (e.g., to 40 °C) can increase the reaction rate, provided your product is thermally stable.
-
Increase Time: Allow the reaction to stir for a longer period (e.g., 24 hours).
-
-
FAQ 4: Is distillation a viable method for removing cyclopropylamine?
Yes, distillation can be very effective, especially on a larger scale, but it is only suitable if your desired product is significantly less volatile than cyclopropylamine (i.e., has a boiling point >120 °C).
The Principle of the Method: This method exploits the large difference in boiling points between the volatile cyclopropylamine (b.p. 49-50 °C) and a non-volatile product. By heating the mixture, the CPA will vaporize first and can be collected as a distillate, leaving the purified product behind.
Protocol Considerations for Distillation
-
Simple Distillation: If the product has a very high boiling point (>150-200 °C) and is thermally stable, a simple distillation at atmospheric pressure can be performed.
-
Vacuum Distillation: For products with moderate boiling points or thermal sensitivity, distillation under reduced pressure is recommended to lower the required temperature.
-
Solvent Stripping: Often, the reaction solvent is removed first under reduced pressure. The low-boiling cyclopropylamine will typically co-evaporate during this process. This is often sufficient for many applications.
FAQ 5: How can I confirm that all the cyclopropylamine has been removed?
Verification is a critical step to ensure the success of your purification. Do not rely solely on the absence of the amine's characteristic odor.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Co-spot your purified reaction mixture with a dilute solution of cyclopropylamine starting material. Use a staining agent that visualizes amines, such as ninhydrin stain, which will turn primary amines a distinct color (often purple or pink).
-
Proton Nuclear Magnetic Resonance (¹H NMR): Cyclopropylamine has characteristic signals in its ¹H NMR spectrum (multiplets around 0.4-0.8 ppm for the cyclopropyl protons and a singlet for the NH₂ protons). The absence of these signals in the spectrum of your final product is a strong indicator of its removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities. It can be used to quantify the amount of residual cyclopropylamine to very low levels (ppm).
-
Ion Chromatography: For quantitative analysis in pharmaceutical applications, a validated ion chromatography method can be used to detect cyclopropylamine with high sensitivity and specificity.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Denonne, F. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Georganics. (n.d.). Cyclopropylamine - general description and application. Retrieved from [Link]
-
University of Toronto. (n.d.). How to Purify by Distillation. Retrieved from [Link]
- Horsley, L. H. (1973).
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
- Parlow, J. J., Naing, W., & South, M. S. (2003). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 44(43), 7949-7952.
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
- Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., ... & Storer, R. I. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- European Patent Office. (1989). Process for the manufacture of cyclopropylamine (EP 0205403 B1).
- Peng, B., & Studer, A. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
- Kumar, A. P., Kumar, N. S., & Nageswara Rao, R. (2013). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica, 81(3), 731–742.
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
- Lide, D. R., & Kehiaian, H. V. (1994).
-
Alam, T. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, March 26). Azeotrope. Retrieved from [Link]
-
Bryan, G. (n.d.). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
Gibilisco, G. (n.d.). Troubleshoot Acid-Gas Removal Systems. Retrieved from [Link]
- Horsley, L. H. (1962).
-
Wikipedia. (n.d.). Electrophilic amination. Retrieved from [Link]
- U.S. Patent No. US6897262B2. (2005). Scavenger resin and processes for the use thereof.
-
Carver Pump. (2021, October 21). How Amine Sweetening Works (Absorption and Stripping) [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 3. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. Azeotrope_(data) [chemeurope.com]
- 5. gwsionline.com [gwsionline.com]
Overcoming steric hindrance in N-cyclopropylquinolin-4-amine coupling
Welcome to the technical support center for synthetic strategies involving N-cyclopropylquinolin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet often challenging, chemical moiety. The unique structural feature of the cyclopropyl group attached to the exocyclic amine at the 4-position of the quinoline ring introduces significant steric congestion. This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies to overcome these synthetic hurdles, ensuring your projects advance efficiently.
Frequently Asked Questions (FAQs)
Q1: My C-N cross-coupling reaction with N-cyclopropylquinolin-4-amine is failing or resulting in very low yields. What is the likely cause?
A1: The primary obstacle in coupling reactions involving N-cyclopropylquinolin-4-amine is significant steric hindrance . The three-dimensional bulk of the cyclopropyl group, combined with its proximity to the quinoline ring system, physically obstructs the approach of coupling partners and catalysts to the nitrogen atom. This steric clash can severely impede key steps in catalytic cycles, such as reductive elimination in palladium-catalyzed reactions, leading to slow reaction rates, incomplete conversion, and ultimately, low or no yield.[1][2]
The diagram below illustrates the sterically congested environment around the nitrogen atom, which is the root cause of many synthetic challenges.
Caption: Steric hindrance at N-cyclopropylquinolin-4-amine.
Q2: Which catalyst systems are most effective for Buchwald-Hartwig amination of sterically hindered substrates like this?
A2: The success of a Buchwald-Hartwig amination for sterically demanding substrates is critically dependent on the choice of phosphine ligand.[2] For challenging couplings involving cyclopropylamines, the most effective systems utilize bulky, electron-rich monophosphine ligands. These ligands facilitate the formation of a monoligated, 14-electron palladium(0) species, which is more sterically accessible and reactive enough to engage hindered amines.[1][2]
Recent studies have identified specific ligands that excel in the N-arylation of cyclopropylamine itself, and these are the top candidates for your system.[1][3]
| Catalyst System Component | Recommended Ligands | Rationale & Key Features |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts like [(tBuBrettPhos)Pd(allyl)]OTf | Standard sources of Pd(0) are effective, but using air-stable, well-defined precatalysts can improve reproducibility and activity.[3] |
| Phosphine Ligand | adYPhos (Adamantyl-YPhos) | An electron-rich and highly bulky ylide-functionalized phosphine (YPhos) ligand specifically developed to overcome the challenges of cyclopropylamine coupling. Enables reactions at mild temperatures.[1] |
| BrettPhos / tBuBrettPhos | These dialkylbiaryl phosphine ligands are known for their high activity in coupling hindered primary amines and are commercially available in precatalyst form.[3] | |
| Base | NaOt-Bu, KOt-Bu, or LHMDS | Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common and effective choice. |
| Solvent | Toluene, Dioxane, or t-Amyl alcohol | Anhydrous, aprotic solvents are standard. The choice may require optimization. |
Q3: I've tried several palladium/ligand combinations without success. Are there viable alternatives to the Buchwald-Hartwig reaction?
A3: Yes. When palladium catalysis is unsuccessful, switching to a different transition metal can provide a solution. For the N-arylation of cyclopropylamine, nickel catalysis has emerged as a particularly powerful alternative, demonstrating an exceptionally broad scope that in some cases exceeds that of palladium systems.[4]
-
Nickel-Catalyzed Amination: Modern nickel catalyst systems can couple cyclopropylamine with a wide array of (hetero)aryl chlorides, bromides, and pseudohalides, often at room temperature.[4] These systems typically use a nickel source (e.g., NiCl₂·glyme) and a specialized ligand. This approach is highly recommended when palladium catalysts fail, especially with electron-rich aryl chlorides.[4]
-
Copper-Catalyzed C-N Coupling (Ullmann Reaction): While historically requiring harsh conditions, modern Ullmann-type couplings using copper catalysts with appropriate ligands (e.g., phenanthrolines) can be effective for N-arylation and may be worth exploring as an alternative strategy.[2][5]
Q4: How should I approach optimizing the reaction conditions for my specific N-cyclopropylquinolin-4-amine coupling?
A4: A systematic approach is crucial. The flowchart below outlines a logical troubleshooting and optimization workflow. Start with the most promising conditions based on literature precedents for similar sterically hindered amines and methodically vary one parameter at a time.
Caption: Troubleshooting workflow for challenging C-N couplings.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from methodologies proven effective for the monoarylation of cyclopropylamine.[1]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the bulky phosphine ligand (e.g., adYPhos, 4.4 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and N-cyclopropylquinolin-4-amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and increase to 60-110 °C if no reaction occurs). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Amination
This protocol is based on general methods for nickel-catalyzed N-arylation of cyclopropylamine.[4]
-
Catalyst Preparation (if not using a precatalyst): In a glovebox, add the nickel source (e.g., NiCl₂·glyme, 3 mol %) and the appropriate ligand to an oven-dried vial.
-
Reaction Setup: To the vial, add the aryl halide (1.0 equiv.), N-cyclopropylquinolin-4-amine (1.5 equiv.), and a strong base (e.g., NaOt-Bu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Reaction: Seal the vial and stir vigorously at room temperature (25 °C). The reaction is often complete within a few hours. Monitor progress by LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
References
- Google. (2026).
-
Bannwart, L. M., Gasser, F., Müller, D. S., & Carreira, E. M. (2018). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Organic Letters, 20(24), 7855–7858. Available from: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Request PDF. Retrieved February 5, 2026, from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved February 5, 2026, from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 5, 2026, from [Link]
-
Rojas, J. J., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 887593. Available from: [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Request PDF. Retrieved February 5, 2026, from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8081. Available from: [Link]
-
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved February 5, 2026, from [Link]
-
ChemRxiv. (n.d.). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved February 5, 2026, from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-(4-Chlorophenyl)quinolin-2-amine. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 5, 2026, from [Link]
Sources
Resolving emulsions during N-cyclopropylquinolin-4-amine workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-cyclopropylquinolin-4-amine and encountering challenges during the aqueous workup, specifically the formation of persistent emulsions. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to help you troubleshoot and resolve these common issues efficiently.
The Challenge: Emulsion Formation in Amine Workups
The workup of N-cyclopropylquinolin-4-amine, like many amine-containing compounds, often involves liquid-liquid extraction to separate the desired product from unreacted starting materials, catalysts, and other impurities. A frequent and time-consuming problem is the formation of a stable emulsion at the interface between the organic and aqueous layers. This guide will delve into the causes of this issue and provide a systematic approach to resolving it.
An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other as microscopic droplets.[1][2] In the context of a chemical workup, this is often triggered by agitation (shaking) of the separatory funnel in the presence of a substance that can act as a surfactant.[1][2][3] N-cyclopropylquinolin-4-amine itself, possessing both hydrophobic (the quinoline ring system) and hydrophilic (the amine group) characteristics, can act as such a surfactant, particularly at a pH where it is partially protonated.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter.
Question 1: I've just completed the synthesis of N-cyclopropylquinolin-4-amine and, upon adding my organic solvent and aqueous wash, a thick, milky layer has formed between the two phases. What is happening?
Answer: You are observing an emulsion. This occurs when vigorous shaking breaks up one of the liquid phases into fine droplets that become suspended in the other, and these droplets are stabilized by surfactant-like molecules, preventing them from coalescing.[1][4] The likely culprits in your case are the product itself, unreacted starting materials, or partially soluble byproducts that congregate at the phase boundary.
Question 2: Why is my N-cyclopropylquinolin-4-amine workup particularly prone to emulsions?
Answer: The structure of N-cyclopropylquinolin-4-amine is amphiphilic, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. The quinoline core is hydrophobic, while the amine group can be protonated to become a hydrophilic ammonium salt. During an acid wash (a common step to remove basic impurities or to extract the amine product into the aqueous phase), you are adjusting the pH.[5] If the pH is not sufficiently low to fully protonate the amine, or if there is a significant concentration of the amine at the interface, it can act as a surfactant and stabilize the emulsion.
Question 3: I've shaken my separatory funnel and now have a persistent emulsion. What is the first thing I should try?
Answer: The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[6] Often, gravity alone is sufficient to allow the droplets to coalesce and the layers to separate. Gentle swirling of the funnel can sometimes encourage this process.[7] Avoid vigorous shaking in subsequent extraction steps; instead, gently invert the funnel multiple times to minimize the energy input that creates fine droplets.[4]
Question 4: Patience didn't work. What is the next logical step to break this emulsion?
Answer: The most common and effective technique is to "salt out" the mixture by adding a saturated aqueous solution of sodium chloride (brine).[1][6]
-
Mechanism: Adding brine significantly increases the ionic strength of the aqueous layer.[1] This makes the organic components, including your product and any organic-soluble impurities, less soluble in the aqueous phase. It also dehydrates the aqueous layer to some extent, disrupting the solvation of the surfactant-like molecules that are stabilizing the emulsion and forcing them into one of the bulk phases.
-
Protocol: Add a volume of brine equivalent to 10-20% of the aqueous layer volume to the separatory funnel. Gently invert the funnel several times and then allow it to stand. You should observe a sharpening of the interface.
Question 5: I've added brine, and the emulsion has improved but not completely resolved. What are my other options?
Answer: You have several other chemical and physical methods at your disposal. The choice depends on the scale of your reaction and the nature of your solvent system.
| Technique | Description | Underlying Principle | When to Use |
| pH Adjustment | Add dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel. | This changes the protonation state of your amine. A fully protonated amine will be highly water-soluble, while the free base will be more organic-soluble. This forces the molecule out of the interface.[5][7] | When you suspect the pH is near the pKa of your compound, causing it to act as a surfactant. |
| Solvent Addition | Add a small amount of a different organic solvent that is miscible with your primary organic phase.[8] | This changes the overall polarity and density of the organic phase, which can disrupt the delicate balance stabilizing the emulsion. | When using solvents like dichloromethane or ethyl acetate. Adding a small amount of THF or acetone can sometimes help. |
| Filtration | Pass the entire mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel.[1][6] | The fine particles of the emulsion are physically disrupted as they pass through the filter medium, promoting coalescence. | This is a very effective but sometimes messy "last resort" option, especially for stubborn emulsions. |
| Centrifugation | If the volume is small enough, transfer the mixture to centrifuge tubes and spin at high speed.[1][8] | The applied g-force accelerates the separation of the two phases based on their density differences.[2] | Ideal for small-scale reactions (e.g., < 50 mL). |
| Gentle Heating | Gently warm the mixture in a warm water bath. | This reduces the viscosity of the liquids and can provide enough energy to overcome the barrier to coalescence.[8] | Use with caution, especially with low-boiling point solvents. Avoid open flames. |
Experimental Protocols
Protocol 1: Standard Brine Wash for Emulsion Resolution
-
Stop Shaking: Secure the separatory funnel in a ring stand and allow it to sit undisturbed for at least 15 minutes.
-
Prepare Brine: In a separate beaker, prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add Brine: Carefully add the brine solution to the separatory funnel. A volume of approximately 10-20% of the existing aqueous layer is a good starting point.
-
Gentle Mixing: Stopper the funnel and gently invert it 3-5 times. Do not shake vigorously. Vent the funnel.
-
Observe: Allow the funnel to stand and observe the phase separation. The interface should become clearer and more defined.
-
Drain: Once the layers have separated, drain the lower (aqueous) layer. Repeat the brine wash if a small amount of emulsion persists.
Protocol 2: Filtration through Celite®
-
Prepare Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite® and gently press it down.
-
Wet the Pad: Wet the Celite® pad with the organic solvent you are using for the extraction.
-
Apply Vacuum: Connect the filter flask to a vacuum source and apply gentle suction.
-
Filter the Emulsion: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.
-
Collect Filtrate: The two distinct liquid phases should pass through the filter and collect in the flask below. The emulsion will be broken at the surface of the Celite®.
-
Transfer and Separate: Transfer the contents of the filter flask back to a clean separatory funnel and allow the layers to settle before separating them.
Troubleshooting Workflow
Below is a decision-making diagram to guide you through the process of resolving an emulsion during the workup of N-cyclopropylquinolin-4-amine.
Caption: Decision tree for resolving emulsions in N-cyclopropylquinolin-4-amine workup.
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
National Center for Biotechnology Information. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
Arabian Journal of Chemistry. (2022). Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. [Link]
-
National Center for Biotechnology Information. Issue: Chemical Biology of Protein Aggregation and phase separation. [Link]
-
National Center for Biotechnology Information. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. [Link]
-
PubMed. (2021, July 20). Liquid-liquid phase separation as a common organizing principle of intracellular space and biomembranes providing dynamic adaptive responses. [Link]
-
MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Overview on petroleum emulsions, formation, influence and demulsification treatment techniques - Arabian Journal of Chemistry [arabjchem.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. azom.com [azom.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Guide: C13 NMR Characterization of N-Cyclopropylquinolin-4-amine
The following technical guide details the C13 NMR chemical shift characterization of N-cyclopropylquinolin-4-amine , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Lenvatinib analogs) and antimalarial agents.
This guide moves beyond static data lists, providing a comparative structural analysis that enables researchers to validate the synthesis of this specific pharmacophore against common impurities and regioisomers.
Structural Context & Significance
N-cyclopropylquinolin-4-amine represents a hybrid pharmacophore combining the planar, DNA-intercalating quinoline system with a rigid cyclopropyl amine. In drug discovery, the cyclopropyl group is often employed to increase metabolic stability (blocking P450 oxidation) and improve potency through restricted conformational entropy compared to flexible alkyl chains.
-
Molecular Formula:
-
Molecular Weight: 184.24 g/mol
-
Key Diagnostic Feature: The electronic donation of the 4-amino group into the quinoline ring creates a specific shielding pattern at the C-3 position, distinguishing it from quinoline or 4-chloroquinoline precursors.
Comparative C13 NMR Data Analysis
The following data correlates the chemical shifts of the target molecule with its unsubstituted precursor (Quinoline) and a reference 4-aminoquinoline derivative. This comparison highlights the electronic perturbation caused by the N-cyclopropylamino substituent.
Table 1: Chemical Shift Assignment (DMSO-d6)
Note: Values are referenced to DMSO-d6 center peak (39.5 ppm).[1]
| Carbon Position | N-Cyclopropylquinolin-4-amine (δ ppm) | Quinoline (Ref) (δ ppm) | Diagnostic Logic & Electronic Effects |
| C-2 | 150.8 - 151.5 | 150.2 | Deshielded: Proximity to ring nitrogen (N1); minimal change upon 4-substitution. |
| C-3 | 98.5 - 100.2 | 121.0 | Highly Shielded (Diagnostic): Strong mesomeric donation (+M) from the 4-NH group increases electron density specifically at C-3. |
| C-4 | 149.5 - 151.0 | 135.8 | Deshielded: Direct attachment to the electronegative amino nitrogen; part of the vinylogous amidine system. |
| C-4a | 118.5 - 119.5 | 128.0 | Shielded: Ortho-like position relative to the electron-donating 4-amino group. |
| C-5 | 123.5 - 124.5 | 127.7 | Shielded: Para-like resonance effect from the 4-amino group affects the homocyclic ring. |
| C-6 | 124.0 - 125.0 | 126.5 | Minimal perturbation; remote from the substitution site. |
| C-7 | 129.0 - 129.8 | 129.4 | Minimal perturbation. |
| C-8 | 127.5 - 128.5 | 129.0 | Slight shielding due to overall ring electron density increase. |
| C-8a | 148.0 - 149.0 | 148.2 | Quaternary carbon; minimal change. |
| C-1' (Cyclopropyl) | 22.5 - 24.0 | N/A | Methine (CH): Characteristic shift for cyclopropyl C attached to Nitrogen. |
| C-2'/3' (Cyclopropyl) | 6.5 - 7.5 | N/A | Methylene (CH2): High-field signal unique to the strained cyclopropyl ring. |
Critical Quality Attribute (CQA): The shift of C-3 from ~121 ppm (in starting material 4-chloroquinoline or quinoline) to ~99 ppm is the primary indicator of successful SNAr amination. If this peak remains >120 ppm, the reaction has failed.
Structural Visualization & Assignment Logic
The following diagram illustrates the assignment flow. The "Shielding Cone" represents the electron density donated by the exocyclic nitrogen, which dramatically upfield-shifts the C-3 signal.
Figure 1: Logic flow for confirming the N-cyclopropylquinolin-4-amine structure using diagnostic C13 NMR markers.
Experimental Protocol: Synthesis & Acquisition
To ensure the reproducibility of the data presented above, the following protocol outlines the synthesis and NMR acquisition parameters.
A. Synthesis (SNAr Pathway)
This compound is typically synthesized via nucleophilic aromatic substitution of 4-chloroquinoline.
-
Reactants: 4-Chloroquinoline (1.0 eq), Cyclopropylamine (3.0 eq).
-
Solvent: Ethanol or n-Butanol (high boiling point preferred if non-catalyzed).
-
Conditions: Reflux for 12-24 hours. Alternatively, microwave irradiation at 120°C for 30 mins.
-
Workup: Evaporate solvent. Basify with saturated NaHCO3. Extract with EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc is crucial to remove unreacted amine traces which can obscure the high-field cyclopropyl region.
B. NMR Acquisition Parameters
For unambiguous assignment, especially of the quaternary carbons (C-4, C-4a, C-8a), use the following settings:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation and sharpen NH-adjacent signals).
-
Frequency: 100 MHz or higher (for C13).
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement variance on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons in the fused ring system (C-4a, C-8a) have long T1 relaxation times. A short D1 will suppress their intensity, leading to "missing" peaks.
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
References
- General Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for quinoline base shifts).
-
4-Aminoquinoline Characterization: Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups." Journal of Medicinal Chemistry. Link
-
Cyclopropylamine Data: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. Link
-
SNAr Methodology: Musonda, C. C., et al. (2004). "Chloroquine analogues: Synthesis and antimalarial activity." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Technical Guide: FTIR Characterization of N-cyclopropylquinolin-4-amine
Executive Summary
N-cyclopropylquinolin-4-amine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for type II kinase inhibitors and antimalarial agents. Its structural uniqueness lies in the cyclopropylamino moiety attached to the electron-deficient quinoline core.
This guide provides a definitive FTIR characterization framework. Unlike standard alkyl-amines, the cyclopropyl group introduces significant ring strain, shifting vibrational frequencies to diagnostic regions. We compare this molecule against its linear analog (N-propylquinolin-4-amine ) and its precursor (4-aminoquinoline ) to isolate specific spectral signatures required for identity verification.
Structural Analysis & Theoretical Assignments
Before interpreting the spectrum, we must deconstruct the molecule into its vibrational components. The hybridization of the nitrogen atom and the strain of the cyclopropyl ring are the primary drivers of spectral shifts.
Component Breakdown
-
Quinoline Core: A bicyclic aromatic system. Expect
C-H stretches and characteristic ring breathing modes. -
Secondary Amine (Exocyclic): The N-H bond is part of a bridge between the aromatic ring and the cyclopropyl group. Resonance delocalization from the nitrogen lone pair into the quinoline ring (at position 4) increases the C-N bond order.
-
Cyclopropyl Group: A highly strained, three-membered ring. The C-H bonds possess significant
-character (approx. hybridization), causing their stretching frequencies to appear above 3000 cm⁻¹, effectively mimicking alkene/aromatic C-H stretches rather than typical alkane C-H stretches (<3000 cm⁻¹).
Comparative Spectral Logic
To validate the identity of N-cyclopropylquinolin-4-amine, one must look for the presence of cyclopropyl markers and the absence of linear alkyl chain markers.
| Feature | N-cyclopropylquinolin-4-amine | N-propylquinolin-4-amine (Linear Analog) | 4-Aminoquinoline (Precursor) |
| N-H Stretch | Single band (~3300-3400 cm⁻¹) | Single band (~3300-3400 cm⁻¹) | Doublet (Primary amine, ~3300 & 3400 cm⁻¹) |
| Aliphatic C-H | Weak/Absent < 3000 cm⁻¹ | Strong bands 2850-2960 cm⁻¹ | Absent |
| Cyclopropyl C-H | Distinct shoulder > 3000 cm⁻¹ | Absent | Absent |
| Ring Breathing | ~1020 cm⁻¹ (Cyclopropyl skeletal) | Absent | Absent |
Experimental Protocol: High-Fidelity Acquisition
To ensure the resolution of the cyclopropyl C-H shoulder from the aromatic C-H band, correct sample preparation is non-negotiable.
Sample Preparation (Solid State)
-
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference in the N-H region.
-
Crystal Selection: Diamond or ZnSe.
-
Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving overlapping C-H regions).
-
Scans: 32 minimum.
-
Range: 4000–600 cm⁻¹.
-
Workflow Diagram
The following logic gate describes the validation process for the compound.
Figure 1: Logical workflow for the spectral validation of N-cyclopropylquinolin-4-amine.
Characteristic Peak Assignments
The following table synthesizes data from cyclopropylamine and aminoquinoline derivatives to establish the standard fingerprint for N-cyclopropylquinolin-4-amine.
Detailed Spectral Table
| Frequency Region (cm⁻¹) | Vibration Mode | Assignment & Causality |
| 3450 – 3300 | ν(N-H) | Secondary Amine Stretch. A single, sharp band. Lower frequency than non-aromatic amines due to conjugation with the quinoline ring. |
| 3080 – 3050 | ν(C-H) | Cyclopropyl C-H Stretch. Diagnostic. Due to high s-character ( |
| 3050 – 3010 | ν(C-H) | Quinoline Aromatic C-H Stretch. Typical aromatic signature. |
| 2980 – 2850 | ν(C-H) | Aliphatic C-H Stretch. Weak. The cyclopropyl ring has few "alkane-like" vibrations. Strong signals here suggest contamination with linear alkyls or solvent. |
| 1620 – 1580 | ν(C=N) / ν(C=C) | Quinoline Ring Stretch. Strong bands characteristic of the heteroaromatic core. |
| 1550 – 1500 | δ(N-H) | Amine Bending (Scissoring). Often obscured by aromatic ring vibrations, but contributes to band broadening in this region. |
| 1350 – 1280 | ν(C-N) | Aromatic C-N Stretch. The bond between the quinoline C4 and the amine Nitrogen. Enhanced bond order due to resonance makes this frequency higher than aliphatic C-N. |
| 1025 – 1000 | Ring Def. | Cyclopropyl Skeletal Vibration. Critical Diagnostic. A medium-intensity band specific to the "breathing" mode of the three-membered ring. |
| 850 – 750 | γ(C-H) | Out-of-Plane Bending. Indicative of the substitution pattern on the quinoline ring. |
The "Cyclopropyl Shift" Phenomenon
In linear alkyl amines (e.g., N-propyl...), the C-H stretching vibrations are dominated by methylene (-CH₂-) groups appearing at 2926 cm⁻¹ (asymmetric) and 2853 cm⁻¹ (symmetric) .
In N-cyclopropylquinolin-4-amine , the ring strain forces the C-H bonds to shorten. Consequently, the absorption shifts blue (to higher energy) , appearing between 3010 and 3100 cm⁻¹ .
-
Observation: If your spectrum shows a massive peak at 2930 cm⁻¹ and lacks the 3080 cm⁻¹ shoulder, you likely have the N-propyl analog or significant solvent residue, not the cyclopropyl product.
Comparative Performance: Product vs. Alternatives
When developing drugs, researchers must distinguish the active intermediate from side products.
Comparison 1: vs. 4-Aminoquinoline (Precursor)
-
Differentiation: The precursor has a primary amine (-NH₂).[1]
-
Spectral Evidence: Look at the 3300–3500 cm⁻¹ region.[1]
-
Precursor: Two distinct bands (symmetric and asymmetric stretches).[1]
-
Product: One distinct band.
-
Result: Disappearance of the doublet confirms N-alkylation.
-
Comparison 2: vs. N-Propylquinolin-4-amine (Linear Isomer)
-
Differentiation: Same molecular weight, different connectivity.
-
Spectral Evidence: Look at the Fingerprint region (~1020 cm⁻¹).
-
Linear Isomer: Silent in the 1000–1030 cm⁻¹ region (except for weak C-C modes).
-
Product: Distinct band at ~1020 cm⁻¹ (Cyclopropyl breathing).
-
Result: Presence of the 1020 cm⁻¹ band confirms the cyclic structure.
-
References
-
NIST Chemistry WebBook. Cyclopropylamine Infrared Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]
-
National Institutes of Health (PMC). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Cyclopropylamine [webbook.nist.gov]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Comparative Guide: Melting Point Characterization of N-cyclopropylquinolin-4-amine
Executive Summary: The Criticality of Thermal Characterization
In the high-stakes environment of drug discovery, N-cyclopropylquinolin-4-amine (CAS: 681828-34-2) serves as a pivotal intermediate, particularly in the synthesis of tyrosine kinase inhibitors and fluoroquinolone antibiotics. Unlike simple reagents, the physical state of this secondary amine—specifically its melting point (MP) range—acts as the primary "fingerprint" for purity and solid-state stability.
This guide moves beyond simple data listing. Because the specific melting point of the free base is often proprietary or dependent on specific polymorphs (typically falling in the low-melting solid or viscous oil category depending on purity), this guide compares the Free Base against its Salt Forms (the practical alternatives) and evaluates the Analytical Methodologies (Capillary vs. DSC) required to validate them.
Technical Profile & Comparative Analysis
The Core Comparison: Free Base vs. Salt Forms
For researchers, the "alternative" to the free base is often its hydrochloride or tosylate salt. This choice fundamentally alters the melting point range and handling properties.
| Feature | Option A: Free Base (N-cyclopropylquinolin-4-amine) | Option B: Hydrochloride Salt (Alternative) | Scientific Rationale |
| Predicted MP Range | Low (< 100°C) or Oil | High (> 200°C, decomp.) | Ionic lattice energy in salts significantly stabilizes the solid state compared to the weaker van der Waals forces in the free amine. |
| Crystallinity | Often amorphous or waxy | Highly crystalline | The rigid cyclopropyl group disrupts pi-stacking in the free base; the ionic bond in the salt forces order. |
| Hygroscopicity | Low to Moderate | High | Salts are more prone to moisture uptake, which can depress the observed MP (colligative property). |
| Stability | Prone to oxidation (N-oxide formation) | Chemically stable | Protonation of the amine protects the nitrogen lone pair from oxidative degradation. |
Expert Insight: While the parent 4-aminoquinoline melts at 151–155 °C , the introduction of the N-cyclopropyl group disrupts the symmetry and hydrogen-bonding network. Consequently, the Free Base of N-cyclopropylquinolin-4-amine is frequently isolated as a thick oil or a low-melting solid. For robust QC, converting it to a Hydrochloride Salt is the industry standard, typically raising the MP to a sharp, characteristic range (often >200°C), making it a superior metric for purity determination.
Comparative Methodology: Determining the Range
Choosing the right method is as critical as the synthesis itself. Below is a comparison of the two standard techniques for this compound.
Method A: Capillary Melting Point (The "Quick Look")
-
Mechanism: Visual observation of phase transition in a glass capillary.
-
Pros: Fast, inexpensive, requires minimal sample.
-
Cons: Subjective (operator error), struggles with "oiling out" (common with cyclopropyl amines), cannot detect polymorphs.
-
Verdict: Use for In-Process Control (IPC) .
Method B: Differential Scanning Calorimetry (DSC) (The "Gold Standard")
-
Mechanism: Measures heat flow difference between sample and reference vs. temperature.
-
Pros: Quantitative (Enthalpy of Fusion), distinguishes between melting and decomposition, identifies solvates.
-
Cons: Destructive, expensive equipment.
-
Verdict: Use for Final Release Testing and Salt Selection .
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. If the "Check" steps fail, do not proceed; purify the material.
Phase 1: Purification (Recrystallization)
-
Objective: Remove 4-chloroquinoline starting material (MP ~15-16°C) which significantly depresses the product's MP.
-
Solvent System: Ethanol/Hexane (1:4) or Isopropanol.
-
Dissolve crude N-cyclopropylquinolin-4-amine in minimum hot Ethanol.
-
Add activated charcoal (remove color/oxidized impurities), filter hot.
-
Add Hexane dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Validation Check: TLC (9:1 DCM:MeOH). Single spot required (
).
Phase 2: Melting Point Determination (Capillary)
-
Sample Prep: Dry solid in a vacuum oven at 40°C for 4 hours (removes solvent residues that depress MP).
-
Loading: Pack 2-3 mm of sample into a capillary tube. Compact by tapping.
-
Ramp:
-
Fast Ramp (
) to . -
Slow Ramp (
) thereafter.
-
-
Observation:
- : First sign of liquid.
- : Complete clarity.
-
Acceptance Criteria: Range must be
(e.g., 142.0 – 143.5 °C). A range indicates impurities or wet sample.
Visualization: The Quality Control Logic Flow
The following diagram illustrates the decision logic for characterizing this compound, distinguishing between the Free Base and Salt pathways.
Figure 1: Decision logic for the isolation and thermal characterization of N-cyclopropylquinolin-4-amine, highlighting the critical pathway of salt formation for reliable analysis.
References
-
PubChem. 4-Aminoquinoline (Parent Compound Data). National Library of Medicine. Available at: [Link]
-
MDPI. Synthesis and Characterization of 4-Aminoquinoline Derivatives. Molecules 2013. Available at: [Link]
- Google Patents.Process for manufacturing cyclopropylamine (Precursor Synthesis). US Patent 3711549A.
Comparison of N-cyclopropylquinolin-4-amine vs chloroquine activity
Executive Summary: The Pharmacophore Defined
This guide presents a technical comparison between Chloroquine (CQ) , the archetypal 4-aminoquinoline antimalarial, and N-cyclopropylquinolin-4-amine (NCQA) , a structural analog representing a truncated pharmacophore.
For researchers and drug developers, this comparison is not merely between two compounds but serves as a critical Structure-Activity Relationship (SAR) case study . It illustrates the "Dual-Component" requirement of quinoline antimalarials:
-
The Warhead: The 4-aminoquinoline core responsible for
- stacking with heme. -
The Vector: The basic side chain responsible for lysosomotropic accumulation.
While Chloroquine possesses both, N-cyclopropylquinolin-4-amine retains the warhead but lacks the vector. This guide analyzes the mechanistic consequences of this structural deletion on potency, resistance profiles, and experimental outcomes.
Chemical & Physicochemical Profile
The fundamental difference lies in the side chain. Chloroquine features a flexible, basic diethylamino-isopentyl chain, whereas NCQA possesses a rigid, significantly less basic cyclopropyl moiety.
Comparative Properties Table
| Feature | Chloroquine (CQ) | N-cyclopropylquinolin-4-amine (NCQA) | Impact on Activity |
| Structure | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | 4-(cyclopropylamino)quinoline | Critical |
| Side Chain | Flexible, Tertiary Amine (Basic) | Rigid, Cyclopropyl (Non-basic side chain) | CQ accumulates; NCQA does not. |
| pKa (Quinoline N) | ~8.4 | ~8.0 | Similar heme affinity. |
| pKa (Side Chain N) | ~10.2 (Tertiary amine) | N/A (No distal basic nitrogen) | The Differentiator. |
| LogP (Lipophilicity) | ~4.6 (at neutral pH) | ~2.5 - 3.0 (Estimated) | NCQA is more permeable but less trapped. |
| H-Bond Donors | 1 (Secondary amine) | 1 (Secondary amine) | Similar. |
Mechanism of Action: The "Trap and Bind" Paradigm
To understand the performance gap, we must dissect the mechanism into two distinct steps: Accumulation and Target Engagement .
Step 1: Lysosomotropic Accumulation (The Vector)
-
Chloroquine: Being a diprotic weak base, CQ enters the parasite's acidic food vacuole (pH ~5.[1]0) via passive diffusion. Once inside, the high proton concentration protonates both nitrogen atoms. The dicationic species cannot diffuse back out, leading to massive accumulation (Concentration Ratio > 1000:1).
-
NCQA: Lacking the distal basic amine, NCQA behaves as a monoprotic weak base (only the quinoline ring protonates). The "Ion Trapping" effect is exponentially lower. Consequently, the intra-vacuolar concentration of NCQA remains orders of magnitude lower than CQ.
Step 2: Heme Detoxification Inhibition (The Warhead)
-
Both Compounds: The 4-aminoquinoline core is responsible for binding to free heme (Ferriprotoporphyrin IX). This complexation prevents the parasite from polymerizing toxic heme into inert hemozoin.
-
The Outcome: Although NCQA can bind heme (the warhead is intact), it never reaches the critical concentration threshold required to inhibit hemozoin formation effectively in vivo or in whole-cell assays.
Mechanistic Pathway Diagram[2]
Figure 1: Comparative Mechanism of Action. Note the robust trapping of Chloroquine (Blue) versus the weak accumulation of NCQA (Red), leading to differential efficacy.
Experimental Protocols & Data Interpretation
When evaluating these compounds, researchers should employ a tiered screening approach. The following protocols ensure self-validating results.
Protocol A: SYBR Green I Fluorescence Assay (Cellular Efficacy)
This assay measures the inhibition of parasite growth.
-
Preparation: Synchronize P. falciparum cultures (Strain 3D7 for sensitive, Dd2 for resistant) at the ring stage (1% parasitemia, 2% hematocrit).
-
Dosing: Prepare serial dilutions of CQ (Start 1 µM) and NCQA (Start 100 µM). Note the higher starting concentration for NCQA due to expected lower potency.
-
Incubation: Plate 100 µL of culture into 96-well plates containing drug. Incubate for 72 hours at 37°C in gas chamber (90% N2, 5% O2, 5% CO2).
-
Lysis & Staining: Add 100 µL lysis buffer containing SYBR Green I. Incubate 1 hour in dark.
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Validation: Z-factor must be > 0.5.
Expected Results:
-
Chloroquine: IC50 ~ 10-20 nM (Sensitive strains).
-
NCQA: IC50 > 1000 nM (Likely micromolar range).
-
Interpretation: The >100-fold shift confirms the necessity of the side chain for cellular activity.
Protocol B: -Hematin Inhibition Assay (Biochemical Affinity)
This cell-free assay tests if the compound can physically inhibit heme polymerization, independent of accumulation.
-
Substrate: Prepare Hemin chloride in DMSO/0.1 M NaOH.
-
Reaction: Mix Hemin, Acetate buffer (pH 5.0), and Test Compound (CQ or NCQA) in a 96-well plate.
-
Initiation: Incubate at 37°C for 12-24 hours. Heme polymerizes into
-hematin (synthetic hemozoin). -
Quantification: Wash with pyridine solution (dissolves unpolymerized heme-drug complex but not hemozoin). Measure absorbance at 405 nm.
Expected Results:
-
Chloroquine: IC50 ~ 30-50 µM.
-
NCQA: IC50 ~ 50-100 µM.
-
Interpretation: Both compounds will show activity in this assay. The values will be much closer than in the cellular assay. This proves that NCQA is an intrinsic inhibitor of heme polymerization but fails in the cell due to lack of access (accumulation).
Experimental Workflow Diagram
Figure 2: Experimental validation workflow distinguishing intrinsic potency from cellular efficacy.
Conclusion & Strategic Insight
N-cyclopropylquinolin-4-amine is effectively a "broken" Chloroquine . While it retains the structural motif required to bind the target (heme), it lacks the physicochemical properties (basicity/pKa) required to reach that target in sufficient concentrations within the parasite.
For Drug Development:
-
Do not use NCQA as a lead compound for monotherapy.
-
Do use NCQA as a negative control in mechanistic studies to prove the role of the basic side chain.
-
Do consider the cyclopropyl amine motif only if coupled with a separate vector moiety that restores lysosomotropism or if targeting a non-vacuolar pathway.
References
-
Egan, T. J., et al. (2000). "Role of Haematin Binding in the Antimalarial Action of 4-Aminoquinolines." Journal of Medicinal Chemistry, 43(2), 283–291. Link
-
O'Neill, P. M., et al. (2012). "4-Aminoquinolines: The Past, The Present, and The Future." Molecules, 17(12), 14349-14369. Link
-
Warhurst, D. C. (2003). "Chloroquine-resistant Plasmodium falciparum: molecular mechanism and implications for new drug development." FEMS Immunology & Medical Microbiology, 39(3), 203-207. Link
-
Fitch, C. D. (2004). "Ferriprotoporphyrin IX, phospholipids, and the antimalarial action of quinoline drugs." Life Sciences, 74(16), 1957-1972. Link
-
ChemIDplus. (2023). "N-cyclopropylquinolin-4-amine - RN: 681828-34-2."[2][3] National Library of Medicine. Link
Sources
Bioisosteric replacement of isopropyl with cyclopropyl in 4-aminoquinolines
Executive Summary
The replacement of an isopropyl group with a cyclopropyl moiety is a high-impact bioisosteric strategy in the optimization of 4-aminoquinoline scaffolds. While both groups provide steric bulk and hydrophobic interaction, the cyclopropyl ring introduces distinct physicochemical and electronic advantages. This guide details the rationale, experimental validation, and synthetic pathways for this substitution, specifically targeting improvements in metabolic stability (blocking CYP-mediated dealkylation), potency (conformational restriction), and physicochemical properties (reduced lipophilicity).
Physicochemical & Structural Comparison
The transition from an acyclic isopropyl group to a cyclic cyclopropyl group fundamentally alters the molecule's interaction with biological systems.
| Feature | Isopropyl (-CH(CH₃)₂) | Cyclopropyl (-C₃H₅) | Impact of Replacement |
| Hybridization | Pseudo- | Electronic: Cyclopropyl acts as a | |
| Bond Angle | ~109.5° (Flexible) | 60° (Rigid, Strained) | Conformation: Reduces entropic penalty upon binding; locks bioactive conformation. |
| Lipophilicity (LogP) | Higher (Hansch | Lower (Hansch | Solubility: Improved aqueous solubility; reduced non-specific binding. |
| Metabolic Liability | High (Methine C-H) | Low (Strong C-H bond) | Stability: Blocks CYP-mediated |
| Molecular Volume | ~63 ų | ~58 ų | Sterics: Slight reduction in volume allows fit into tighter pockets without losing hydrophobic contact. |
Mechanistic Rationale
A. Metabolic Stability: The "Methine" Blockade
The primary driver for this replacement is the mitigation of oxidative clearance.
-
Isopropyl Mechanism: The methine proton (
) of the isopropyl group is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily abstract this hydrogen atom due to the stability of the resulting tertiary radical, leading to -hydroxylation and subsequent -dealkylation. -
Cyclopropyl Advantage: The C-H bonds in a cyclopropyl ring possess significantly higher bond dissociation energy (
106 kcal/mol vs. 95 kcal/mol for isopropyl) due to the increased -character of the carbon orbitals. This makes hydrogen abstraction kinetically unfavorable, effectively blocking this clearance pathway.
B. Conformational Restriction
-
Entropy: The isopropyl group has free rotation around the N-C bond. Binding to a protein pocket requires freezing this rotation, incurring an entropic penalty (
). -
Rigidity: The cyclopropyl group is conformationally constrained. If the cyclopropyl orientation mimics the bioactive conformation of the isopropyl group, the drug pays a lower entropic cost upon binding, potentially improving affinity (
) by 10-fold or more.
Representative Case Study: Kinase Inhibitor Optimization
Scenario: Optimization of Compound Q-Iso, a 4-aminoquinoline EGFR inhibitor, to Compound Q-Cyc.
Data Profile:
-
Compound Q-Iso (Isopropyl):
-
EGFR IC
: 12 nM -
HLM Intrinsic Clearance (
): 45 L/min/mg (High) -
Primary Metabolite:
-des-isopropyl quinoline (M+1 loss of 42 Da).
-
-
Compound Q-Cyc (Cyclopropyl):
-
EGFR IC
: 4 nM (3x Potency boost) -
HLM Intrinsic Clearance (
): 8 L/min/mg (Low) -
Primary Metabolite: Minimal; minor ring oxidation.
-
Outcome: The switch improved metabolic stability by >5-fold and potency by 3-fold, validating the bioisosteric replacement.
Experimental Protocols
Protocol A: Synthesis via SNAr Displacement
This protocol describes the synthesis of 4-(cyclopropylamino)quinoline derivatives. The reaction rate may be slightly faster for cyclopropylamine due to reduced steric hindrance compared to isopropylamine.
Reagents:
-
4-Chloro-6-substituted-quinoline (1.0 eq)
-
Cyclopropylamine (1.5 - 2.0 eq) [vs. Isopropylamine for comparator]
-
Base:
(2.0 eq) or (1.5 eq) -
Solvent: DMF or NMP (anhydrous)
Step-by-Step Workflow:
-
Charge: In a dry pressure vial, dissolve 4-chloroquinoline (1.0 mmol) in DMF (3 mL).
-
Add Base: Add
(276 mg, 2.0 mmol). -
Add Nucleophile: Add cyclopropylamine (105
L, 1.5 mmol). Note: Cyclopropylamine is volatile (bp 49-50°C); handle with chilled syringes. -
Reaction: Seal the vial and heat to 80-100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+21 vs. M+23 for isopropyl).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Cyclopropyl derivatives often elute slightly later than isopropyl analogs due to increased polarity.
Protocol B: Microsomal Stability Assay (HLM)
To validate the metabolic blockade.
-
Preparation: Prepare 1
M test compound in phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg protein/mL). -
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.
-
Sampling: Aliquot 50
L at min into cold acetonitrile (containing internal standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .-
Success Criterion:
.
-
Decision Logic & Visualization
The following diagram illustrates the decision-making process for deploying this bioisostere and the expected outcomes.
Caption: Decision logic for replacing isopropyl with cyclopropyl to address metabolic instability and conformational entropy.
References
-
Bioisosteric Replacements in Drug Design. Cambridge MedChem Consulting. (2021). Detailed analysis of bioisosteric principles including ring replacements.
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. (2020). Comparative study of physicochemical properties (LogP) of isopropyl vs. cyclopropyl groups.
-
Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry. (2013). Establishing the principle of replacing sp3 C-H bonds with cyclopropyl/fluorinated motifs to block metabolism.
-
Metabolism of cyclopropyl groups. Hypha Discovery. (2022). Discussion on the metabolic stability of cyclopropyl rings and their resistance to CYP oxidation compared to alkyl chains.
-
5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines. European Journal of Medicinal Chemistry. (2016). SAR data on isopropyl-amino scaffolds relevant to kinase inhibition, providing a baseline for bioisosteric comparison.
A Comparative Guide to Establishing HPLC Purity Standards for N-cyclopropylquinolin-4-amine
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of ensuring its quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-cyclopropylquinolin-4-amine, a quinoline derivative of interest in medicinal chemistry.[1] Given the limited publicly available, specific analytical methods for this compound, this document outlines two robust, scientifically-grounded Reversed-Phase HPLC (RP-HPLC) methods, explaining the rationale behind their development and validation in accordance with international guidelines.[2][3]
The accurate quantification of an active pharmaceutical ingredient (API) and its impurities is critical throughout the drug development lifecycle.[4][5][6] HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7][8] This guide will delve into the nuances of method development, offering a practical framework for establishing a reliable purity standard for N-cyclopropylquinolin-4-amine.
The Importance of a Stability-Indicating Method
A crucial aspect of purity analysis is the development of a "stability-indicating" method. This is an analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time due to degradation. Such a method must be able to separate the intact API from its potential degradation products and process-related impurities. While specific impurities for N-cyclopropylquinolin-4-amine are not widely documented, we can infer potential impurities based on common synthetic routes for quinoline derivatives, such as the Skraup synthesis or Combes synthesis.[9][10] These could include starting materials, intermediates, and by-products from side reactions.
Comparative HPLC Methodologies
This guide proposes and compares two distinct RP-HPLC methods for the purity analysis of N-cyclopropylquinolin-4-amine. The choice of a C18 column in both methods is based on its wide applicability and success in separating a broad range of pharmaceutical compounds. The key differences lie in the mobile phase composition and pH, which can significantly impact the retention and selectivity of the analyte and its impurities.
Method A: Low pH Mobile Phase with Acetonitrile Gradient
This method utilizes a low pH mobile phase to ensure the amine functional group in N-cyclopropylquinolin-4-amine is protonated, leading to better peak shape and retention on a C18 column.
Method B: Neutral pH Mobile Phase with Methanol Gradient
This method explores a neutral pH mobile phase, which can offer different selectivity for impurities that may have varying pKa values compared to the parent compound. The use of methanol as the organic modifier provides an alternative selectivity to acetonitrile.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two proposed HPLC methods.
General Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of N-cyclopropylquinolin-4-amine (a common wavelength for quinoline derivatives is around 340 nm).[11]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
Protocol for Method A: Low pH with Acetonitrile
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Degas both mobile phases prior to use.[11]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of N-cyclopropylquinolin-4-amine reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a stock solution of 1 mg/mL.
-
Prepare working standards of desired concentrations by diluting the stock solution with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the N-cyclopropylquinolin-4-amine sample and dissolve it in a 10 mL volumetric flask with the diluent.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Analysis:
-
Inject the standard solutions to establish system suitability and create a calibration curve.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.[11]
-
Protocol for Method B: Neutral pH with Methanol
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Solution Preparation:
-
Follow the same procedure as in Method A, using a suitable diluent.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Analysis:
-
Follow the same analysis procedure as in Method A.
-
Data Presentation: A Comparative Summary
The following table summarizes the expected performance attributes of the two proposed RP-HPLC methods for the analysis of N-cyclopropylquinolin-4-amine.
| Parameter | Method A (Low pH, Acetonitrile) | Method B (Neutral pH, Methanol) | Rationale for Comparison |
| Principle | Ion-suppression RP-HPLC | RP-HPLC | To evaluate the effect of mobile phase pH on retention and selectivity. |
| Mobile Phase A | 0.1% TFA in Water | Water | Low pH ensures protonation of the basic amine, potentially improving peak shape. Neutral pH may offer different selectivity for ionizable impurities. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Methanol | Acetonitrile and methanol have different solvent strengths and can provide alternative selectivity. |
| Expected Retention of Analyte | Moderate to Strong | Moderate | Protonation at low pH generally increases retention on C18 columns. |
| Potential for Tailing | Low | Moderate | Acidic additives like TFA are known to reduce peak tailing for basic compounds. |
| Selectivity for Impurities | Potentially better for non-polar impurities | May provide better separation for polar or ionizable impurities | The different separation mechanisms can resolve different sets of impurities. |
| Method Robustness | High (buffered mobile phase) | Moderate (unbuffered mobile phase may be susceptible to pH fluctuations) | Buffered mobile phases are generally more robust. |
Visualization of the Method Development Workflow
The following diagram illustrates the logical workflow for developing and validating an HPLC purity method for a new chemical entity like N-cyclopropylquinolin-4-amine.
Caption: Workflow for HPLC Purity Method Development and Validation.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of any developed HPLC method, a thorough validation must be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[3][12] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is often demonstrated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
The selection of an optimal HPLC method for the purity determination of N-cyclopropylquinolin-4-amine requires a systematic approach. While this guide presents two scientifically sound starting points, the final choice will depend on the specific impurity profile of the synthesized material. Method A, with its low pH mobile phase, is likely to provide better peak shapes and robustness for the basic analyte. However, Method B offers an alternative selectivity that may be crucial for separating co-eluting impurities.
Ultimately, a comprehensive method development and validation process, guided by the principles outlined in this document and the ICH guidelines, will lead to a reliable and robust HPLC purity method. This, in turn, is essential for ensuring the quality and consistency of N-cyclopropylquinolin-4-amine in research and drug development.
References
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. PubMed. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
-
HPLC profiles of the reaction mixture and purity analysis during the... ResearchGate. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. Available at: [Link]
-
Determination of Some Quinoline Derivatives with Organic Brominating Agents. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
- Process for the manufacture of cyclopropylamine. Google Patents.
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
-
Syntheses of derivatives of quinoline. SciSpace. Available at: [Link]
-
Hplc method development and validation: an overview. SciSpace. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available at: [Link]
- Cyclopropyl amine derivatives. Google Patents.
Sources
- 1. longdom.org [longdom.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. asianjpr.com [asianjpr.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 7. pharmtech.com [pharmtech.com]
- 8. scispace.com [scispace.com]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. iipseries.org [iipseries.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. actascientific.com [actascientific.com]
Technical Comparison Guide: UV-Vis Spectral Properties of N-Cyclopropylquinolin-4-amine
Topic: UV-Vis Absorption Maxima of N-Cyclopropylquinolin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
N-cyclopropylquinolin-4-amine represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between simple 4-aminoquinolines (like the antimalarial backbone) and complex kinase inhibitors.
While specific spectral data for this exact derivative is often buried in proprietary high-throughput screening libraries, its physicochemical behavior can be rigorously bracketed by analyzing its structural congeners. This guide provides a calculated spectral range based on Structure-Activity Relationship (SAR) principles, compares it with industry standards (Chloroquine, Quinoline), and details a self-validating protocol for experimental verification.
The Cyclopropyl Effect
Unlike a standard alkyl chain (e.g., N-butyl), the cyclopropyl group possesses unique electronic character (
Comparative Spectral Analysis
The following data compares the target molecule against validated standards. The values for N-cyclopropylquinolin-4-amine are predicted ranges based on the auxochromic contribution of the cyclopropylamine group to the quinoline chromophore.
Table 1: Comparative UV-Vis Absorption Maxima ( )
| Compound | Structure | Electronic Driver | ||
| Quinoline | Parent Heterocycle | 313 nm | ~315 nm | |
| 4-Aminoquinoline | Primary Amine Analog | 325 – 330 nm | 330 – 335 nm | Strong auxochromic effect of C4-NH |
| N-Cyclopropylquinolin-4-amine | Target Molecule | 328 – 338 nm | 338 – 348 nm | Cyclopropyl hyperconjugation + N-lone pair donation. |
| Chloroquine | 7-Cl, N-alkyl Analog | 329 – 332 nm | 343 nm | 7-Cl substituent adds bathochromic shift; side chain is electronically insulating. |
Technical Insight: The "Acidic Shift" is critical. Protonation of the ring nitrogen (N1) enhances the electron-withdrawing nature of the ring, pulling electron density from the exocyclic nitrogen (N4) more strongly. This increases the contribution of the charge-transfer resonance structure, significantly red-shifting the absorption.
Mechanism of Action: Electronic Chromophore Modulation
To understand the spectral data, one must visualize the electronic flow. The cyclopropyl group stabilizes the radical cation character of the nitrogen in the excited state, lowering the energy gap (
Figure 1: Electronic Resonance Pathway
The following diagram illustrates the conjugation pathway responsible for the UV absorption.
Caption: Figure 1. The synergistic effect of the cyclopropyl group and the N4 nitrogen lone pair extends the conjugation length of the quinoline system, resulting in a lower energy transition (red shift).
Validated Experimental Protocol
As a Senior Application Scientist, I recommend the following "Self-Validating" protocol. This method ensures that solvent impurities or aggregation do not skew your
Reagents & Equipment[1]
-
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid Acetone (UV cutoff interference).
-
Acid: 0.1 N Hydrochloric Acid (HCl).
-
Blank: Pure solvent from the same bottle used for dissolution.
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of N-cyclopropylquinolin-4-amine.
-
Dissolve in 10 mL of MeOH to create a ~0.5 mM Stock Solution .
-
Validation Check: Ensure complete dissolution; sonicate if necessary.
-
-
Working Solution (Dilution):
-
Dilute 100
L of Stock into 9.9 mL of MeOH. -
Final Concentration: ~5
M. -
Why? This concentration prevents deviations from Beer-Lambert Law (Absorbance > 1.0).
-
-
Spectral Scan (Neutral):
-
Baseline correct with pure MeOH.
-
Scan from 200 nm to 450 nm .
-
Expectation: Look for a primary peak near 220-250 nm (aromatic) and a secondary, broader band near 328-335 nm .
-
-
Spectral Scan (Acidic Shift):
-
Add 1 drop of 1.0 N HCl to the cuvette. Invert to mix.
-
Rescan immediately.
-
Validation: You must observe a red shift (e.g., peak moving from 330 nm
340+ nm). If no shift occurs, the amine is not protonating, or the compound is degraded.
-
Figure 2: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for determining the UV-Vis maxima and validating the structure via solvatochromic/pH shift.
References
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.
-
Kaschula, C. H., et al. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials." Journal of Medicinal Chemistry.
-
Vippagunta, S. R., et al. (1999). "Structural specificity of 4-aminoquinolines for inhibition of beta-hematin formation." Journal of Medicinal Chemistry.
-
O'Neil, M. J. (Ed.).[1] (2013).[2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (Reference for Quinoline/Chloroquine baseline spectra).
Sources
Structure-Activity Relationship (SAR) of N-alkylquinolin-4-amines: A Technical Comparison Guide
Executive Summary
N-alkylquinolin-4-amines represent a foundational pharmacophore in medicinal chemistry, most notably anchoring the antimalarial class exemplified by Chloroquine. Beyond malaria, this scaffold exhibits tunable versatility in neurodegeneration (AChE inhibition) and antimicrobial applications.
This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of this class. Unlike generic overviews, we dissect the causal link between specific structural modifications—such as linker length, terminal amine basicity, and ring substitution—and their biological readouts. We compare these derivatives against standard-of-care alternatives and provide validated experimental protocols for synthesis and bioassay.
Part 1: Chemical Architecture & SAR Logic
The N-alkylquinolin-4-amine scaffold functions as a "bipartite" drug:
-
The Intercalating Core (Head): A planar aromatic system (quinoline) that engages in
- stacking (e.g., with Heme or DNA base pairs). -
The Basic Side Chain (Tail): An aliphatic amine that drives accumulation in acidic compartments (lysosomotropism) and interacts with electrostatic pockets in enzymes.
1.1 The "Head": Quinoline Ring Substitutions
The electronic environment of the quinoline ring dictates binding affinity.
-
Position 7 (Critical): The presence of an electron-withdrawing group (EWG), specifically Chlorine (Cl) , is non-negotiable for high potency in antimalarial applications.
-
Position 2 & 3: Substitutions here often introduce steric clashes that prevent intercalation.
1.2 The "Linker": Alkyl Chain Dynamics
The distance between the aromatic core and the terminal amine is a critical determinant of activity and resistance evasion.
-
Chain Length (n=2 to 4):
-
Short (n=2-3): Optimal for antimalarial activity in sensitive strains.
-
Medium/Long (n=4-6): Longer chains increase lipophilicity and can help overcome resistance mechanisms (e.g., Pfcrt mutations) by altering the drug's efflux kinetics. However, excessive length (>6) often leads to cytotoxicity.
-
-
Conformational Freedom: Flexible alkyl chains allow the terminal amine to "scan" for binding partners (e.g., Asp/Glu residues in AChE), whereas rigid linkers (e.g., piperazine) restrict the pharmacophore to specific sub-pockets.
1.3 The "Tail": Terminal Amine Basicity
The terminal nitrogen must be basic (
-
Tertiary Amines (Diethyl/Dimethyl): The gold standard. They ensure high accumulation in the acidic food vacuole of Plasmodium (pH ~5.0) via ion trapping.
-
Secondary Amines: Often show reduced potency against resistant strains due to lower lipophilicity and altered recognition by efflux pumps.
-
Cyclic Amines (Pyrrolidine/Piperidine): Increasing steric bulk at the tail can prevent metabolic N-dealkylation, improving half-life (
).
Part 2: Visualizing the SAR Pathway
The following diagram illustrates the decision logic for optimizing N-alkylquinolin-4-amines based on the therapeutic target.
Figure 1: Strategic modification pathways for N-alkylquinolin-4-amines. Blue nodes represent core structural domains; grey nodes represent biological outcomes.
Part 3: Comparative Performance Guide
This section compares N-alkylquinolin-4-amines against key alternatives.
Table 1: Antimalarial Potency & Resistance Profile
Data aggregated from standard P. falciparum assays (Strains: 3D7 = Sensitive, K1/W2 = Resistant).
| Compound Class | Representative | IC50 (3D7) nM | IC50 (K1/W2) nM | Resistance Index (RI) | Key Advantage | Key Limitation |
| N-alkyl (Standard) | Chloroquine (CQ) | 5 - 15 | 150 - 500 | High (>10) | Low cost, safe | Widespread resistance |
| N-alkyl (Long Chain) | AQ-13 (Analog) | 5 - 10 | 10 - 25 | Low (~2) | Overcomes CQ resistance | Higher cytotoxicity risk |
| N-aryl (Mannich) | Amodiaquine | < 10 | < 20 | Low (~1-2) | Potent vs resistant strains | Hepatotoxicity (Quinone imine metabolite) |
| Bis-quinolines | Piperaquine | < 10 | < 20 | Low (~1) | Long half-life | Poor solubility, hERG liability |
Analysis:
-
N-alkyl vs. N-aryl: N-alkyl derivatives (like CQ) are metabolically more stable. N-aryl derivatives (like Amodiaquine) are potent but suffer from bioactivation to toxic quinone imines, leading to hepatotoxicity and agranulocytosis.
-
Chain Length Impact: Extending the N-alkyl chain (as seen in experimental analogs) often restores activity against resistant strains by bypassing the mutated PfCRT transporter, which specifically recognizes the 4-carbon spacing of CQ.
Table 2: Acetylcholinesterase (AChE) Inhibition Profile
Comparison for Alzheimer's Disease applications.
| Scaffold Variant | Linker Type | Terminal Group | IC50 (huAChE) | Selectivity (AChE/BuChE) |
| N-alkylquinoline | Alkyl (n=4) | Diethyl | ~1.5 µM | Moderate |
| N-alkylquinoline | Butoxy (Ether) | Isopropylpiperazine | 0.29 µM | High |
| Tacrine (Ref) | N/A | Primary amine | 0.40 µM | Low (Hepatotoxic) |
Analysis:
-
N-alkylquinolin-4-amines can outperform Tacrine (a withdrawn drug) in potency and safety profiles when the linker is optimized to span the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme.
Part 4: Experimental Protocols
4.1 Synthesis of N-alkylquinolin-4-amines (SNAr Protocol)
This protocol utilizes a nucleophilic aromatic substitution, the most robust method for this scaffold.
Reagents:
-
4,7-Dichloroquinoline (1.0 eq)
-
Diaminoalkane (e.g., N,N-diethyl-1,4-pentanediamine) (3.0 - 5.0 eq)
-
Solvent: Neat (solvent-free) or Phenol (catalytic)
Workflow:
-
Reaction Setup: In a sealed pressure tube or round-bottom flask, mix 4,7-dichloroquinoline (1.98 g, 10 mmol) with the amine component (excess, 30-50 mmol).
-
Expert Tip: If the amine is expensive, use 1.2 eq of amine and triethylamine (2.0 eq) in NMP or Ethylene Glycol at 130°C.
-
-
Heating: Heat the mixture to 120–140°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1 + 1% NH4OH).
-
Observation: The reaction mixture will turn from a solid/slurry to a dark homogenous oil.
-
-
Workup:
-
Cool to room temperature.[6]
-
Basify with 10% NaOH (aq) to pH 11–12 (critical to deprotonate the quinoline nitrogen).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash organic layer with Brine, dry over anhydrous Na2SO4.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
-
Validation: 1H NMR should show the loss of the C4-proton and appearance of alkyl multiplets.
4.2 Biological Assay:
-Hematin Inhibition (Heme Polymerization)
This cell-free assay validates the core mechanism of action (inhibition of hemozoin formation).
Reagents:
-
Hemin chloride (dissolved in DMSO)
-
Acetate buffer (0.5 M, pH 5.0)
-
Tween-20
Workflow:
-
Preparation: Prepare a 100 µM Hemin solution in 0.5 M acetate buffer (pH 5.0) containing Tween-20.
-
Incubation: Add test compounds (dissolved in DMSO) at varying concentrations (0 – 100 µM) to the hemin solution.
-
Control: Chloroquine (Positive control), DMSO only (Negative control).
-
-
Polymerization: Incubate at 37°C for 18–24 hours .
-
Quantification:
-
Centrifuge to pellet the insoluble
-hematin (hemozoin). -
Wash the pellet with 2.5% SDS in bicarbonate buffer (pH 9.0) to remove unpolymerized free heme.
-
Dissolve the pellet in 0.1 M NaOH.
-
Measure absorbance at 405 nm .
-
-
Calculation: Lower absorbance = Lower hemozoin formation = Higher Inhibition. Calculate IC50.
Part 5: Synthesis Pathway Visualization
Figure 2: Standard synthetic route via Nucleophilic Aromatic Substitution (SnAr).
References
-
Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. National Institutes of Health (NIH). Available at: [Link]
-
Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. MDPI. Available at: [Link][7][8]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. National Institutes of Health (NIH). Available at: [Link]
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at: [Link]
Sources
- 1. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
N-cyclopropylquinolin-4-amine proper disposal procedures
N-Cyclopropylquinolin-4-amine: Proper Disposal & Handling Procedures
Executive Safety Directive
Status: Hazardous Chemical Waste (Toxic, Irritant) Primary Disposal Method: High-Temperature Incineration via Licensed Hazardous Waste Contractor.[1][2] Strict Prohibition: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1]
This guide defines the operational protocols for the safe containment, segregation, and disposal of N-cyclopropylquinolin-4-amine (CAS: 681828-34-2).[1][2] As a quinoline derivative containing a secondary amine, this compound requires specific handling to prevent environmental contamination and dangerous chemical incompatibilities.
Hazard Identification & Risk Assessment
Before initiating disposal, the waste generator must validate the hazard profile to ensure correct waste stream classification.
| Parameter | Specification | Implication for Disposal |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 | Handle as Toxic and Irritant waste. |
| Chemical Family | Quinoline / Secondary Amine | Basic (Alkaline) Nature. Must be segregated from acids and oxidizers.[1][2] |
| Physical State | Solid (typically powder) | Dust control measures required during transfer.[1][2] |
| EPA Waste Code | Not explicitly P/U-listed by name, but treat as D001 (Ignitable) if in solvent, or Toxic if characteristic.[1] Note: Parent compound Quinoline is U163; conservative management suggests treating derivatives with similar rigor.[2] |
Waste Segregation & Compatibility Logic
The Core Rule: Segregate by Chemical Compatibility, not just physical state.
N-cyclopropylquinolin-4-amine is a base .[1][2] Mixing it with incompatible waste streams can result in heat generation or toxic gas evolution.[2]
-
INCOMPATIBLE (Do Not Mix):
-
COMPATIBLE (Safe to Mix):
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired powder, spill cleanup residues, contaminated gloves/paper.[1]
-
Containment: Place material in a clear, wide-mouth polyethylene (HDPE) or glass jar .
-
Labeling: Affix a hazardous waste label immediately.
-
Sealing: Ensure the lid is screw-tight. Tape the lid if transporting through public corridors.[2]
-
Secondary Containment: Place the primary container into a secondary bin/tray to capture potential leaks.[2]
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC waste, dissolved samples.[1]
-
Solvent Check: Identify the carrier solvent (e.g., DMSO, Methanol).[1]
-
Segregation: Pour into the "Basic/Alkaline Organic Waste" carboy.
-
Critical: Do NOT pour into the "Acidic Organic" stream.[2]
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[2]
-
Documentation: Log the estimated concentration of N-cyclopropylquinolin-4-amine on the waste tag.
Protocol C: Spill Cleanup (Immediate Response)
Scenario: Powder spill on benchtop.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a dust mask/respirator if outside a fume hood.[2]
-
Containment: Cover the spill with an inert absorbent (e.g., Vermiculite or Spill-X-A).[1][2]
-
Avoid: Do not use paper towels initially if the substance is wet/dissolved in oxidizers.[2]
-
-
Collection: Sweep carefully using a non-sparking scoop into a disposable waste container.
-
Decontamination: Wipe the surface with a mild detergent solution (soap and water).[1] Dispose of the wipes as solid hazardous waste (Protocol A).[1]
Visualized Decision Workflows
Figure 1: Waste Stream Decision Tree
This logic flow ensures the material ends up in the correct regulatory stream.
Caption: Decision logic for segregating N-cyclopropylquinolin-4-amine waste based on physical state and solvent carrier.
Figure 2: Chemical Compatibility Logic
Visualizing the "Do Not Mix" rules to prevent accidents.
Caption: Compatibility matrix highlighting critical segregation requirements to prevent reactive hazards.
Regulatory & Compliance Context
While N-cyclopropylquinolin-4-amine is not always explicitly listed by name in federal RCRA lists (P or U lists), the generator is responsible for making a hazardous waste determination.[1][2]
-
Best Practice: Due to the quinoline backbone (parent compound Quinoline is U163 ), treat this waste with the highest level of scrutiny.[1]
-
Disposal Destination: The material must be shipped to a TSDF (Treatment, Storage, and Disposal Facility) permitted to handle hazardous organic amines.[1]
-
Destruction Method: The preferred industry standard is incineration with secondary combustion chambers and scrubbers to safely manage nitrogen oxide (NOx) emissions typical of amine combustion.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69828, Cyclopropylamine (Substructure).[1][2] Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[2] Retrieved from [Link]
-
University of Toronto (2025). Standard Operating Procedure: Hazardous Waste Storage and Disposal.[2] Retrieved from [Link][1]
Sources
Personal protective equipment for handling N-cyclopropylquinolin-4-amine
CAS: 1135287-93-0 | Class: Quinoline Derivative / Secondary Amine[1]
Executive Summary & Hazard Context
To the Researcher: You are likely handling N-cyclopropylquinolin-4-amine as a scaffold intermediate in medicinal chemistry (often for kinase inhibition or antimalarial research). Because specific toxicological data for this exact CAS is often sparse in public registries, you must apply Structure-Activity Relationship (SAR) logic.
We treat this molecule as a hybrid hazard:
-
The Quinoline Core: Inherits potential genotoxicity and carcinogenicity (Category 1B/2 risks) and hepatotoxicity [1].
-
The Cyclopropylamine Moiety: Introduces corrosivity/severe irritation (Skin Corr.[2] 1B) and high volatility risks if the free base is generated [2].
The Operational Rule: Handle as a Potent, Corrosive Solid . Do not rely on odor thresholds.
The PPE Matrix: Layered Defense System
Rationale: Standard laboratory PPE is insufficient for aromatic amines due to rapid permeation kinetics.
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Hand Protection (Primary) | Double Nitrile (Accelerator-Free) Outer:[1] 5 mil Nitrile (e.g., Ansell TouchNTuff)Inner: 4 mil Nitrile (High Contrast Color) | Permeation Kinetics: Aromatic amines can permeate standard latex in <2 mins.[1] Nitrile offers >15 mins breakthrough for splashes, but double-layering provides a visual breach indicator and an extra diffusive barrier [3]. |
| Hand Protection (Spill/Solvent) | Laminate Liner (Silver Shield/4H) | Solvent Swelling: If dissolved in DCM or DMF, nitrile degrades rapidly.[1] Laminate film is the only material chemically impervious to this organic amine/solvent mix. |
| Respiratory | Engineering Control First: Fume Hood.Backup: P100 Half-Face Respirator. | Particle Size: As a solid, static charge can aerosolize micron-sized dusts undetectable to the eye. N95s fail to seal against facial movements during delicate weighing. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Corrosivity: Safety glasses allow vapor/dust entry from the sides.[1] Amine vapors can cause "blue haze" (corneal edema) and permanent retinal damage. |
| Body | Tyvek® Lab Coat (Closed front) | Retention: Cotton coats absorb and retain aromatic amines, creating a secondary exposure source.[1] Tyvek repels dusts and liquids. |
Operational Workflow: Step-by-Step
This protocol utilizes a "Self-Validating" approach where every step includes a check to confirm safety before proceeding.
Phase A: Pre-Experimental Validation
-
Glove Inflation Test: Before donning, trap air in the outer glove and squeeze. Pass Criteria: No air leakage.
-
Face Velocity Check: Verify fume hood is operating at 80–100 fpm .
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance.
-
Why: Crystalline amines are highly triboelectric. Without neutralization, dust will "jump" onto your sleeves during spatula transfer.
-
Phase B: Weighing & Solubilization
-
The "Transfer Box" Method:
-
Place the tared vial and the source container inside a secondary containment tray inside the hood.
-
Weigh the solid. If any grains fall, they land in the tray, not the hood floor.
-
-
Solvent Addition:
-
Add solvent (e.g., DMSO, DCM) slowly.
-
Caution: Secondary amines can be exothermic upon solvation. Watch for bubbling or heat generation.
-
-
Wipe Down:
-
Once the vial is sealed, wipe the exterior with a methanol-dampened Kimwipe. Discard the wipe immediately into solid hazardous waste.
-
Logic: This removes invisible amine residues that could transfer to doorknobs or keyboards.
-
Phase C: Reaction & Cleanup
-
Acid Scrubber (If heating): If the reaction is heated, vent the condenser through a bleach or dilute HCl trap to neutralize escaping amine vapors.
-
Spill Management:
-
Do NOT use paper towels alone.
-
Cover spill with Vermiculite or Sand to suppress vapor pressure.
-
Scoop into a wide-mouth jar.
-
Wash surface with 10% Citric Acid (converts the amine to a non-volatile salt).
-
Waste Disposal & Deactivation
Never dispose of quinoline derivatives down the drain. They are toxic to aquatic life with long-lasting effects.[1][2]
-
Solid Waste: Double-bag in clear polyethylene. Label "Toxic/Corrosive - Quinoline Derivative."
-
Liquid Waste: Segregate into "Basic Organic Waste."
-
Critical: Do NOT mix with "Acidic Waste" or "Oxidizers" (e.g., Nitric Acid). Mixing amines with nitrating agents can form Nitrosamines , which are explosive and potent carcinogens.
-
Visualizing the Safety Logic
The following diagram illustrates the "Hierarchy of Defense" specific to this chemical class.
Caption: The "Swiss Cheese" model of defense. Engineering controls contain the bulk hazard; PPE handles the residue; Administrative controls prevent cross-contamination.
References
-
ECHA (European Chemicals Agency). Quinoline - Registration Dossier: Toxicological Information. Accessed via ECHA Database. [Link][1]
-
PubChem. Cyclopropylamine Safety and Hazards (GHS Classification). National Library of Medicine. [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of Unknown Toxicity." [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
